BMS 310705
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H42N2O6S |
|---|---|
分子量 |
522.7 g/mol |
IUPAC 名称 |
3-[1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3 |
InChI 键 |
PFJFPBDHCFMQPN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of BMS-310705 from Epothilone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of the natural product epothilone B, a 16-membered macrolide that stabilizes microtubules and exhibits potent antitumor activity. Developed by Bristol-Myers Squibb, BMS-310705 features an amino group at the C21 position of the thiazole side chain, which confers improved water solubility and chemical stability compared to its parent compound.[1][2][3] This technical guide provides an in-depth overview of the synthesis of BMS-310705 from epothilone B, detailing both biocatalytic and chemical synthesis routes. It includes comprehensive experimental protocols, quantitative data, and visualizations of the synthetic pathways and the compound's mechanism of action.
Synthetic Routes from Epothilone B to BMS-310705
The synthesis of BMS-310705 from epothilone B primarily involves the introduction of a functional group at the C21 methyl group of the thiazole ring, which is then converted to an amino group. Two main strategies have been explored: a biocatalytic hydroxylation followed by chemical conversion, and a purely chemical synthesis approach.
Route 1: Biocatalytic Hydroxylation to Epothilone F
This route utilizes a microbial hydroxylation to selectively oxidize the C21 methyl group of epothilone B to a hydroxymethyl group, yielding epothilone F. This intermediate is then chemically converted to BMS-310705.
Experimental Workflow: Biocatalytic Synthesis
Caption: Biocatalytic synthesis workflow for BMS-310705.
Experimental Protocol: Biocatalytic Hydroxylation of Epothilone B to Epothilone F
The hydroxylation of epothilone B at the C21 position is efficiently catalyzed by the microorganism Amycolatopsis orientalis or its recombinant cytochrome P450 enzyme expressed in hosts like Streptomyces lividans.[2][4]
-
Cultivation of Amycolatopsis orientalis : The microorganism is cultured in a suitable fermentation medium. Epothilone B, dissolved in a solvent such as ethanol, is added to the culture.[5]
-
Bioconversion : The fermentation is continued until the concentration of epothilone B is significantly reduced (e.g., to 3-5% of the initial value).[5]
-
Isolation of Epothilone F : The product, epothilone F, is adsorbed from the fermentation broth using a resin (e.g., XAD-16 or SP207). The resin is then washed, and epothilone F is eluted.[5]
-
Purification : The crude epothilone F is purified using chromatographic techniques such as normal-phase or reverse-phase chromatography.[5]
Quantitative Data: Biocatalytic Hydroxylation
| Parameter | Value | Reference |
| Substrate | Epothilone B | [2] |
| Product | Epothilone F | [2] |
| Biocatalyst | Amycolatopsis orientalis | [2] |
| Yield | 21-80% | [2] |
Route 2: Chemical Synthesis via N-Oxide Intermediate
This approach avoids the use of microorganisms and relies on a series of chemical reactions to achieve the desired transformation.
Experimental Workflow: Chemical Synthesis
Caption: Chemical synthesis workflow for BMS-310705.
Experimental Protocol: Chemical Synthesis of BMS-310705
-
Oxidation of Epothilone B : Epothilone B is treated with meta-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (CH₂Cl₂) at room temperature to form the corresponding N-oxide.[6]
-
Polonovsky-type Rearrangement : The N-oxide intermediate is subjected to a Polonovsky-type rearrangement using trifluoroacetic anhydride (TFAA) in the presence of a base such as 2,6-lutidine. This reaction yields epothilone F.[6]
-
Azidation of Epothilone F : The hydroxyl group of epothilone F is converted to an azide using diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (THF).[6]
-
Reduction to BMS-310705 : The resulting C21-azido intermediate is reduced to the primary amine, BMS-310705, using a reducing agent like trimethylphosphine (P(CH₃)₃) under Staudinger conditions.[6]
Quantitative Data: Chemical Synthesis
| Step | Reagents | Solvent | Temperature | Yield | Reference |
| 1. Oxidation | m-CPBA | CH₂Cl₂ | Room Temp. | 48% | [6] |
| 2. Rearrangement | TFAA, 2,6-lutidine | CH₂Cl₂ | -75°C to 45°C | 78% | [6] |
| 3. Azidation | DPPA, DBU | THF | - | 94% | [6] |
| 4. Reduction | P(CH₃)₃ | THF/H₂O | Room Temp. | 91% | [6] |
Biological Activity: Mechanism of Action
BMS-310705, like other epothilones, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7] The primary mechanism of apoptosis induction by BMS-310705 is through the intrinsic or mitochondrial pathway.[8]
Signaling Pathway: BMS-310705 Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by BMS-310705.
Experimental Protocol: Apoptosis Assay
The induction of apoptosis by BMS-310705 can be assessed using various cellular and molecular biology techniques.
-
Cell Treatment : Cancer cell lines (e.g., ovarian cancer cells) are treated with varying concentrations of BMS-310705 for specific time periods.[8]
-
Apoptosis Detection : Apoptosis can be determined by methods such as fluorescent microscopy to observe morphological changes (e.g., nuclear condensation).[8]
-
Caspase Activity Assay : The activity of key caspases, such as caspase-3 and caspase-9, can be quantified using fluorometric assays with specific tetrapeptide substrates.[8]
-
Cytochrome c Release : The release of cytochrome c from the mitochondria into the cytosol can be detected by immunoblot analysis of cytosolic fractions.[8]
Quantitative Data: Apoptotic Activity
| Parameter | Cell Line | Concentration | Observation | Reference |
| Apoptosis | Ovarian Cancer Cells | - | >25% of cells apoptotic at 24h | [8] |
| Caspase-9 Activity | Ovarian Cancer Cells | - | Increased activity observed | [8] |
| Caspase-3 Activity | Ovarian Cancer Cells | - | Increased activity observed | [8] |
| Cytochrome c Release | Ovarian Cancer Cells | - | Detected at 12h post-treatment | [8] |
Conclusion
The synthesis of BMS-310705 from epothilone B can be achieved through both biocatalytic and chemical methodologies. The biocatalytic route offers a potentially more environmentally friendly approach, while the chemical synthesis provides a well-defined and controlled process. Understanding these synthetic pathways is crucial for the optimization of production and the development of new epothilone analogs. Furthermore, the elucidation of its pro-apoptotic mechanism of action provides a solid foundation for its preclinical and clinical evaluation as a potent anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and expression of a cytochrome P450 hydroxylase gene from Amycolatopsis orientalis: hydroxylation of epothilone B for the production of epothilone F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have garnered significant interest in oncology research. The epothilones represent a promising alternative to taxanes due to their potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to paclitaxel. The key structural modification in BMS-310705, the introduction of an amino group at the C21 position of the methylthiazole side chain, confers enhanced chemical stability and aqueous solubility, addressing some of the formulation challenges associated with earlier epothilones.[1] This guide provides a detailed examination of the structure-activity relationship (SAR) of BMS-310705, its mechanism of action, and the experimental protocols used to elucidate its biological activity.
Core Structure-Activity Relationship
The cytotoxic potency of epothilones is highly dependent on their molecular structure. Modifications to the macrolide core and the thiazole side chain can significantly impact tubulin binding affinity and, consequently, antitumor activity.
The C21-Amino Thiazole Side Chain: A Key Innovation
The defining feature of BMS-310705 is the substitution of a hydroxyl group with an amino group at the C21 position of the methylthiazole side chain.[1] This modification has several critical implications for the molecule's properties:
-
Enhanced Water Solubility: The amino group increases the polarity of the molecule, leading to improved water solubility. This allows for a cremophore-free formulation, which can reduce the incidence of hypersensitivity reactions observed with other microtubule-stabilizing agents like paclitaxel.
-
Increased Chemical Stability: The C21-amino group enhances the chemical stability of the compound.
-
Potent Cytotoxicity: Despite this modification, BMS-310705 maintains and even exceeds the cytotoxic potency of its parent compound, epothilone B, in certain cancer cell lines.
Quantitative Analysis of Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of BMS-310705 in comparison to its parent compound, epothilone B.
| Compound | Cell Line | IC50 (nM) |
| BMS-310705 | KB-31 (human cervix carcinoma) | 0.8 |
| Epothilone B | KB-31 (human cervix carcinoma) | 1.2 |
This data clearly demonstrates that the introduction of the C21-amino group not only improves the physicochemical properties of the molecule but also enhances its cytotoxic potency.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Like other members of the epothilone class, BMS-310705 exerts its anticancer effects by interfering with microtubule dynamics.
Caption: Signaling pathway of BMS-310705-induced apoptosis.
BMS-310705 binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]
Studies have shown that BMS-310705-induced apoptosis proceeds through the intrinsic or mitochondrial pathway.[1] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of BMS-310705.
In Vitro Cytotoxicity Assay (SRB Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of BMS-310705 against a cancer cell line.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., KB-31)
-
Complete culture medium
-
BMS-310705
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of BMS-310705 in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of BMS-310705 to promote the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
BMS-310705
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP (to a final concentration of 1 mM), and various concentrations of BMS-310705. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of approximately 1-2 mg/mL.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is indicative of tubulin polymerization.
-
Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of BMS-310705-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
Caspase-3/9 Fluorometric Activity Assay
This protocol details the measurement of caspase-3 and -9 activity in cells treated with BMS-310705.
Caption: Workflow for the fluorometric caspase activity assay.
Materials:
-
Cancer cell line
-
BMS-310705
-
Cell lysis buffer
-
Reaction buffer
-
DTT (dithiothreitol)
-
Fluorogenic caspase-3 substrate (e.g., DEVD-AFC)
-
Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with BMS-310705 at a concentration known to induce apoptosis for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable cell lysis buffer to release the cytosolic contents, including caspases.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing DTT.
-
Substrate Addition: Add the specific fluorogenic substrate for either caspase-3 (DEVD-AFC) or caspase-9 (LEHD-AFC) to the wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The cleavage of the substrate by the active caspase releases the fluorophore (AFC), resulting in an increase in fluorescence.
-
Analysis: Normalize the fluorescence readings to the protein concentration of the cell lysates. Calculate the fold increase in caspase activity in the BMS-310705-treated samples compared to the untreated control.
Conclusion
BMS-310705 represents a significant advancement in the development of epothilone-based anticancer agents. The key structural modification, the C21-amino group, imparts favorable physicochemical properties, including enhanced water solubility and chemical stability, without compromising, and in some cases, even improving, its potent cytotoxic activity. Its mechanism of action through microtubule stabilization and induction of apoptosis via the mitochondrial pathway is well-characterized. Although the clinical development of BMS-310705 appears to have been discontinued, the structure-activity relationship data and the understanding of its biological effects provide valuable insights for the design and development of future generations of microtubule-targeting anticancer drugs. The detailed experimental protocols provided in this guide serve as a resource for researchers in the continued exploration of this important class of compounds.
References
An In-depth Technical Guide to the Tubulin Polymerization Activity of BMS-310705
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core tubulin polymerization activity of BMS-310705, a semi-synthetic analog of epothilone B. The document details its mechanism of action, quantitative activity data, experimental protocols for assessing its effects, and the downstream signaling pathways leading to apoptosis.
Introduction to BMS-310705
BMS-310705 is a novel, water-soluble derivative of epothilone B, a 16-membered macrolide natural product.[1][2] It was developed as a microtubule-stabilizing agent for cancer therapy.[3] A key structural feature of BMS-310705 is the substitution of a hydroxyl group with an amino group on the C21 position of the methythiazole side chain, which enhances its water solubility.[2] Like other epothilones, BMS-310705 has demonstrated potent anti-tumor activity, including in cancer cell lines that have developed resistance to taxanes.[2][4]
Mechanism of Action on Tubulin Polymerization
BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules.[3][5] This action disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitotic spindle formation during cell division. The stabilization of microtubules leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[5]
The binding site of epothilones, including BMS-310705, is on the β-tubulin subunit, at or near the same site as paclitaxel.[6] Although they share a binding region with taxanes, the interactions are not identical, which may contribute to the activity of epothilones in taxane-resistant cancers.[2] Epothilones are also known to be poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[2]
Quantitative Data on Tubulin Polymerization Activity
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Epothilone B | Tubulin Polymerization | IC50 | 0.45 µg/mL | Purified tubulin | [8] |
| Epothilone B | Tubulin Polymerization | IC50 | 0.52 µg/mL | Purified tubulin | [1] |
| Epothilone B | Antiproliferative | EC50 | 4 nM | D4-9-31 resistant human A2780 cells | [9] |
| Epothilone B | Antiproliferative | EC50 | 5.2 nM | Human A2780 cells | [9] |
| Epothilone B | Microtubule Binding | Ki | 0.71 µM | αβ-tubulin heterodimer | [9] |
Experimental Protocols for Tubulin Polymerization Assays
The effect of BMS-310705 on tubulin polymerization can be assessed using in vitro assays that measure the increase in microtubule mass. Two common methods are turbidity and fluorescence-based assays.
Turbidity-Based Tubulin Polymerization Assay
This method relies on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
BMS-310705 stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or control compounds (paclitaxel, DMSO).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization can be determined from the slope of the linear phase of the absorbance curve.
Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence signal as microtubules form.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Tubulin
-
General Tubulin Buffer
-
GTP
-
Fluorescent reporter
-
-
BMS-310705 stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen reporter.
Protocol:
-
Follow the kit manufacturer's instructions for the preparation of reagents.
-
In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or control compounds.
-
Add the tubulin and fluorescent reporter solution to each well.
-
Initiate the reaction by adding GTP.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate intervals for 60 minutes.
-
The increase in fluorescence is proportional to the amount of polymerized tubulin.
Mandatory Visualizations
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization assay.
Signaling Pathway of BMS-310705 Induced Apoptosis
BMS-310705 induces apoptosis primarily through the mitochondrial-mediated (intrinsic) pathway.[10] This is initiated by the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent activation of pro-apoptotic signals.
Caption: Mitochondrial-mediated apoptotic pathway induced by BMS-310705.
Conclusion
BMS-310705 is a potent microtubule-stabilizing agent that demonstrates significant anti-tumor activity by inducing tubulin polymerization, leading to cell cycle arrest and apoptosis. Its efficacy in taxane-resistant models and its favorable solubility profile highlight its potential as a valuable therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with BMS-310705 and other microtubule-targeting agents. Further quantitative studies on the direct tubulin polymerization activity of BMS-310705 will be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-310705-Induced Mitochondrial Cytochrome c Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have demonstrated potent anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism by which BMS-310705 induces apoptosis, with a specific focus on the pivotal role of mitochondrial cytochrome c release. This document synthesizes available data on its effects on cancer cells, details relevant experimental protocols, and presents visual representations of the involved signaling pathways to support further research and drug development efforts in oncology.
Introduction
Epothilones represent a promising class of anti-cancer agents that, like taxanes, target microtubules. However, they have shown efficacy in taxane-resistant tumor models, suggesting a distinct interaction with tubulin and a lower susceptibility to certain resistance mechanisms. BMS-310705, a water-soluble derivative of epothilone B, was developed to improve upon the pharmaceutical properties of the parent compound. Clinical studies have explored its therapeutic potential in various malignancies, including ovarian, renal, bladder, and lung carcinomas.
The primary mechanism of action of BMS-310705 involves the stabilization of microtubules, leading to the disruption of microtubule dynamics. This interference with a fundamental cellular process triggers a cascade of events culminating in cell cycle arrest at the G2/M phase and, ultimately, apoptosis. A critical event in this apoptotic cascade is the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.
Mechanism of Action: From Microtubule Stabilization to Apoptosis
The cytotoxic effects of BMS-310705 are initiated by its binding to and stabilization of the microtubule network. This disruption of the natural equilibrium between tubulin dimers and microtubule polymers has profound consequences for cellular function, particularly during mitosis.
Microtubule Stabilization and G2/M Arrest
By promoting tubulin polymerization and inhibiting depolymerization, BMS-310705 effectively freezes the dynamic instability of microtubules. This leads to the formation of dysfunctional mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of the cell cycle in the G2/M phase.
Induction of the Intrinsic Apoptotic Pathway
Prolonged G2/M arrest is a potent trigger for apoptosis. BMS-310705-induced apoptosis proceeds primarily through the mitochondrial, or intrinsic, pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. While direct interaction studies for BMS-310705 with Bcl-2 family proteins are not extensively documented, the mechanism for microtubule-stabilizing agents generally involves the phosphorylation of anti-apoptotic Bcl-2 proteins. This phosphorylation inactivates their protective function, allowing pro-apoptotic members to induce mitochondrial outer membrane permeabilization (MOMP).
Mitochondrial Cytochrome c Release
The culmination of the upstream signaling events is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the intermembrane space into the cytosol. In a key study involving a platinum/paclitaxel-refractory ovarian cancer cell model, the release of cytochrome c was detected 12 hours after treatment with BMS-310705.[1]
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3. Studies have shown a significant increase in both caspase-9 and caspase-3 activity following treatment with BMS-310705, while caspase-8, an initiator caspase of the extrinsic apoptotic pathway, remains inactive.[1] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data on BMS-310705-Induced Apoptosis
The following tables summarize the available quantitative data regarding the pro-apoptotic effects of BMS-310705.
Table 1: Apoptotic and Cytotoxic Effects of BMS-310705 on Ovarian Cancer Cells
| Cell Line | Drug Concentration (µM) | Treatment Duration (hours) | Endpoint | Observation | Reference |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | 0.05 | 24 | Apoptosis | >25% of cells confirmed apoptotic | [1] |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | 0.05 | Not Specified | Cell Survival | Significantly lower survival compared to paclitaxel (P < 0.02) | [1] |
| OC-2 Cells | 0.1-0.5 | Not Specified | Cell Survival | 85-90% reduction in cell survival | [2] |
Table 2: Key Events in BMS-310705-Induced Apoptosis
| Cell Line | Drug Concentration (µM) | Treatment Duration (hours) | Event | Observation | Reference |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | 12 | Cytochrome c Release | Detected in the cytosol | [1] |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | Not Specified | Caspase-9 Activation | Increased activity observed | [1] |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | Not Specified | Caspase-3 Activation | Increased activity observed | [1] |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | Not Specified | Caspase-8 Activation | No activity observed | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize BMS-310705-induced apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: Early passage ovarian cancer cells, established from the ascites of a patient with clinical resistance to platinum and paclitaxel therapy, can be used.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: BMS-310705 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of BMS-310705 or a vehicle control. Treatment duration is varied according to the experimental endpoint.
Detection of Mitochondrial Cytochrome c Release by Immunoblotting
-
Cell Fractionation:
-
Following drug treatment, harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic fractions onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caspase Activity Assay (Fluorometric)
-
Cell Lysis: After treatment with BMS-310705, lyse the cells in a buffer that preserves caspase activity.
-
Fluorometric Assay:
-
Incubate the cell lysates with a fluorogenic caspase-specific substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3).
-
The activated caspase cleaves the substrate, releasing a fluorescent molecule (AFC).
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
Quantify the caspase activity by comparing the fluorescence of treated samples to that of untreated controls.
-
Apoptosis Detection by Fluorescent Microscopy
-
Staining:
-
Culture cells on coverslips and treat with BMS-310705.
-
Wash the cells with PBS and stain with a fluorescent DNA-binding dye that can differentiate between apoptotic and non-apoptotic cells based on nuclear morphology (e.g., Hoechst 33342 or DAPI).
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Identify and quantify apoptotic cells, which exhibit characteristic features such as chromatin condensation and nuclear fragmentation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of BMS-310705-induced apoptosis.
Caption: Experimental workflow for cytochrome c release detection.
Conclusion
BMS-310705 is a potent inducer of apoptosis in cancer cells, acting through the stabilization of microtubules and the subsequent activation of the intrinsic apoptotic pathway. The release of mitochondrial cytochrome c is a key commitment step in this process, leading to the activation of the caspase cascade and programmed cell death. While the available data provides a solid framework for understanding its mechanism of action, further research is warranted to elucidate the precise molecular interactions between BMS-310705-induced cellular stress and the Bcl-2 family of proteins. A more detailed quantitative analysis of the dose- and time-dependent effects of BMS-310705 on cytochrome c release and caspase activation would also be beneficial for the optimization of its therapeutic application. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance our understanding and utilization of microtubule-targeting agents in the fight against cancer.
References
BMS-310705: A Technical Guide on Chemical Stability and Water Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical stability and water solubility of BMS-310705, a semi-synthetic analog of epothilone B. While specific quantitative data for BMS-310705 is not publicly available, this document outlines the key structural features influencing its physicochemical properties and provides detailed, industry-standard experimental protocols for assessing these characteristics.
Introduction to BMS-310705
BMS-310705 is a microtubule-stabilizing agent that was developed for cancer therapy.[1] A key structural modification in BMS-310705 is the inclusion of an amino group at the C21 position of the methylthiazole ring.[2] This modification is reported to confer increased chemical stability and water solubility compared to its parent compound, epothilone B.[2] The enhanced water solubility of BMS-310705 allows for a formulation without Cremophor, a solubilizing agent that can be associated with hypersensitivity reactions.[3][4]
Chemical Stability
The chemical stability of an active pharmaceutical ingredient (API) is a critical factor in its development, influencing its shelf-life, formulation, and safety profile. While BMS-310705 is described as chemically stable, a comprehensive assessment would involve forced degradation studies under various stress conditions.[2]
Data Presentation: Chemical Stability
The results of forced degradation studies are typically presented in a tabular format to clearly summarize the extent of degradation under different conditions.
| Stress Condition | Parameters | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | Data not available |
| Oxidation | 3% H₂O₂, RT, 24h | Data not available | Data not available |
| Thermal | 80°C, 72h | Data not available | Data not available |
| Photostability | ICH Q1B Option 2 | Data not available | Data not available |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of a compound like BMS-310705.
Objective: To identify potential degradation pathways and degradation products of BMS-310705 under various stress conditions.
Materials:
-
BMS-310705 reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of BMS-310705 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of BMS-310705 in a temperature-controlled oven at 80°C for 72 hours.
-
Also, store a solution of BMS-310705 (in a suitable solvent) under the same conditions.
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent if necessary, and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of BMS-310705 to light conditions as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.
-
Characterize major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.
-
Water Solubility
The improved water solubility of BMS-310705 is a significant advantage for its formulation.[3][4] A thorough understanding of its solubility profile at different pH values is crucial for developing oral and intravenous dosage forms.
Data Presentation: Water Solubility
Solubility data is typically presented in a table that shows the solubility at different pH values, which is relevant for predicting its behavior in the gastrointestinal tract.
| pH | Solubility (µg/mL) | Method |
| 1.2 | Data not available | Thermodynamic |
| 4.5 | Data not available | Thermodynamic |
| 6.8 | Data not available | Thermodynamic |
| 7.4 | Data not available | Thermodynamic |
Experimental Protocol: Thermodynamic Solubility Assay
This protocol describes the shake-flask method, a common approach for determining the thermodynamic (equilibrium) solubility of a compound.
Objective: To determine the equilibrium solubility of BMS-310705 in aqueous buffers of different pH values.
Materials:
-
BMS-310705 solid powder
-
pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Shake-flask or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC system with a UV or MS detector
Methodology:
-
Sample Preparation: Add an excess amount of solid BMS-310705 to vials containing buffers of different pH values. The excess solid is to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the samples to ensure that undissolved solid is still present.
-
Separate the undissolved solid from the solution by centrifugation or filtration. This step should be performed quickly and at the same temperature as the equilibration to avoid changes in solubility.
-
-
Analysis:
-
Quantify the concentration of BMS-310705 in the clear supernatant or filtrate using a validated HPLC method.
-
Prepare a calibration curve using known concentrations of BMS-310705 to determine the solubility in the samples.
-
-
Reporting: Report the solubility in µg/mL or mg/mL for each pH value.
Signaling Pathway
Epothilones, including BMS-310705, exert their anticancer effects by stabilizing microtubules. This leads to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis (programmed cell death). The apoptotic pathway initiated by BMS-310705 has been shown to involve the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[1]
Conclusion
BMS-310705 represents a promising development in the epothilone class of anticancer agents, with structural modifications that enhance its chemical stability and water solubility. While specific quantitative data remains limited in the public domain, the experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize these critical physicochemical properties. A comprehensive understanding of the stability and solubility of BMS-310705 is essential for its continued development and the formulation of safe and effective drug products.
References
- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 3. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of BMS-310705: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Developed by Bristol-Myers Squibb, it was investigated for its potential as an anticancer therapeutic.[3] Its structural modifications, particularly an amino group at the C21 position of the methylthiazole ring, were designed to enhance water solubility and chemical stability, allowing for a cremophore-free formulation.[1][4] Preclinical studies have demonstrated its potent antitumor activity in a variety of cancer models, including those resistant to taxanes.[5][6] This document provides a comprehensive overview of the preclinical pharmacology of BMS-310705, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
Similar to its parent compound, epothilone B, and the taxane class of drugs, BMS-310705 exerts its cytotoxic effects by targeting microtubules.[6][7] It binds to the β-tubulin subunit, at or near the same site as paclitaxel, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[2][5] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function.
The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[7] Studies have shown that BMS-310705-induced apoptosis proceeds via the mitochondrial-mediated pathway. This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, primarily caspase-9 and the executioner caspase-3, leading to cell death.[1][8] Notably, this mechanism does not involve the activation of caspase-8, which is characteristic of the extrinsic apoptotic pathway.[8]
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Anti-Tumor Activity of BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2][3] Developed by Bristol-Myers Squibb, BMS-310705 was engineered for improved chemical stability and water solubility, allowing for a Cremophor-free formulation.[1][2] Like other epothilones and taxanes, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[4][5] Preclinical studies demonstrated potent anti-tumor activity in various cancer models, including those resistant to taxanes.[2][4][6] Although its clinical development was discontinued, the data generated for BMS-310705 provides valuable insights into the therapeutic potential of epothilone analogs.[1]
Mechanism of Action
BMS-310705 exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules.[5] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4] The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[1][7]
Quantitative Data from In Vivo Studies
While specific datasets from primary preclinical studies are not publicly available, reports indicate that BMS-310705 demonstrated superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D in human tumor xenograft models.[1] It has shown efficacy in both taxane-sensitive and taxane-resistant tumor models.[4][6]
Table 1: Summary of Preclinical In Vitro Activity
| Cell Line | Cancer Type | Metric | Value | Comparator |
| KB-31 | Cervical Cancer | IC50 | 0.8 nM | Epothilone B (1.2 nM)[2] |
| OC-2 | Ovarian Cancer | Cell Survival | 10-15% | Paclitaxel (less effective)[1][7] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Apoptosis | Potentiated by Gemcitabine or Erlotinib | N/A[1] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Apoptosis | Potentiated by Gemcitabine or Erlotinib | N/A[1] |
Table 2: Summary of Phase I Clinical Trial Responses
| Cancer Type | Response | Dosing Schedule |
| Ovarian Cancer | Partial Response | Once weekly every 3 weeks[1] |
| Bladder Cancer | Partial Response | Once weekly every 3 weeks[1] |
| NSCLC | Complete Response | 40 mg/m² once weekly every 3 weeks[1] |
| Breast Cancer | Partial Response (3 patients) | Days 1, 8, 15 every 4 weeks or once weekly every 3 weeks[1] |
| Gastric Cancer | Partial Response | Days 1, 8, 15 every 4 weeks or once weekly every 3 weeks[1] |
Experimental Protocols
Detailed experimental protocols for the in vivo studies of BMS-310705 are not extensively published. However, based on related studies with epothilones and standard preclinical oncology practices, a general methodology can be outlined.
Human Tumor Xenograft Model Protocol (General)
-
Cell Culture: Human tumor cell lines (e.g., taxane-sensitive and -resistant breast, ovarian, or lung cancer lines) are cultured in vitro under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., female nude mice) are used to prevent rejection of human tumor xenografts.[8]
-
Tumor Implantation: A suspension of tumor cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Staging: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Formulation and Administration: BMS-310705 is formulated in a suitable vehicle. Due to its water solubility, a Cremophor-free formulation can be used.[3] The drug is administered via intravenous or oral routes at specified doses and schedules.[8]
-
Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.
Pharmacokinetics and Oral Bioavailability
A key feature of BMS-310705 is its improved water solubility, which facilitates a formulation without Cremophor, potentially avoiding hypersensitivity reactions.[3] Preclinical pharmacokinetic studies in mice, rats, and dogs showed that BMS-310705 is rapidly cleared and distributes extensively.[8] Importantly, it demonstrated adequate oral bioavailability in these models, suggesting its potential as an orally administered anti-cancer agent.[2][8]
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Systemic Clearance (ml/min/kg) | Volume of Distribution (Vss) (l/kg) | Oral Bioavailability (%) |
| Mice | 152 | 38 | 21 |
| Rats | 39 | 54 | 34 |
| Dogs | 25.7 | 4.7 | 40 |
| Data from Kamath et al., 2005[8] |
Conclusion
BMS-310705 is a potent, water-soluble epothilone B analog with significant in vivo anti-tumor activity demonstrated in preclinical models, including those with taxane resistance. Its mechanism of action, centered on microtubule stabilization and induction of apoptosis via the mitochondrial pathway, is well-characterized for its class. While its clinical development has been halted, the preclinical and early clinical data for BMS-310705 underscore the therapeutic potential of epothilones in oncology. The favorable pharmacokinetic profile, including oral bioavailability, highlights avenues for the design of next-generation microtubule-targeting agents.
References
- 1. medscape.com [medscape.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical investigations with epothilones in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BMS-310705: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown promise as potent anticancer compounds.[1][2] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of BMS-310705, intended for researchers in oncology and drug development.
Mechanism of Action
BMS-310705 functions as a microtubule-stabilizing agent, binding to β-tubulin and promoting its polymerization into stable microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. The sustained mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of a caspase cascade.[3][4]
Data Presentation
| Parameter | Cell Line | Reported Activity | Reference |
| Cytotoxicity | OC-2 (Ovarian Cancer) | Reduced cell survival by 85-90% at 0.1-0.5 µM. | [5] |
| Cytotoxicity | NSCLC-3 (Non-Small Cell Lung Cancer) | Described as having cytotoxic effects. | [5] |
| Cytotoxicity | NSCLC-7 (Non-Small Cell Lung Cancer) | Described as having cytotoxic effects. | [5] |
| Apoptosis Induction | OC-2 (Ovarian Cancer) | Confirmed in >25% of cells at 24h with 0.05 µM. | [4] |
| Tubulin Binding | - | Binds to the taxane site on microtubules. | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activity of BMS-310705.
Cytotoxicity Assay (SRB Assay)
This protocol describes the use of the Sulforhodamine B (SRB) assay to determine the cytotoxic effects of BMS-310705 on adherent cancer cell lines. The SRB assay is a colorimetric method that measures cell density based on the cellular protein content.[6][7]
Materials:
-
Cancer cell lines of interest (e.g., OC-2, NSCLC-3, NSCLC-7)
-
Complete cell culture medium
-
BMS-310705
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of BMS-310705 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Tubulin Polymerization Assay
This assay measures the effect of BMS-310705 on the in vitro polymerization of purified tubulin. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the amount of microtubule polymer formed.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
BMS-310705
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation: Prepare a stock solution of BMS-310705 in an appropriate solvent (e.g., DMSO). On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a 10 mM working solution of GTP in General Tubulin Buffer.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or a vehicle control. Add the tubulin solution to each well.
-
Initiation of Polymerization: To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Compare the curves of BMS-310705-treated samples to the control to determine its effect on tubulin polymerization.
Apoptosis Detection
This protocol is for the detection of cytochrome c release from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Treated and untreated cells
-
Cytosol/Mitochondria Fractionation Kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Fractionation: Treat cells with BMS-310705 for the desired time. Harvest the cells and separate the cytosolic and mitochondrial fractions using a commercially available kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cytochrome c. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increased level of cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates apoptosis induction.
This fluorometric assay measures the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AMC)
-
Assay buffer
-
Fluorometer with appropriate excitation/emission filters
Protocol:
-
Cell Lysis: Treat cells with BMS-310705 for the desired time. Lyse the cells to release cellular contents, including caspases.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with the assay buffer containing the specific fluorogenic caspase substrate.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Data Analysis: The increase in fluorescence intensity is proportional to the caspase activity. Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase activity.
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of BMS-310705. These assays are crucial for understanding its mechanism of action, determining its cytotoxic potency, and elucidating the molecular pathways involved in its anticancer effects. Consistent and reproducible data from these experiments are essential for the preclinical development of this promising epothilone B analog.
References
- 1. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Highlights Progress of Cell Therapy Portfolio at ASH 2024 with Long-Term Survival Data and Results from Expanding Pipeline [news.bms.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-310705 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of BMS-310705, a semi-synthetic analog of epothilone B, for preclinical research in mice. The following protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
BMS-310705 is a microtubule-stabilizing agent, functioning similarly to paclitaxel. By binding to and stabilizing microtubules, it disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1] This induction of programmed cell death occurs through the mitochondrial-mediated pathway, which involves the release of cytochrome c and the activation of caspases-9 and -3.[2] A key advantage of BMS-310705 is its demonstrated activity in tumor models that have developed resistance to paclitaxel.[3]
Signaling Pathway
The signaling pathway for BMS-310705-induced apoptosis is depicted below.
Dosing and Administration in Mice
The administration of BMS-310705 in mice has been primarily investigated through intravenous and oral routes. As a water-soluble compound, it offers the advantage of simpler formulation without the need for Cremophor, which can cause hypersensitivity reactions.[4]
Pharmacokinetic Studies
For pharmacokinetic analysis, the following single-dose administration has been reported in female nude mice:[1]
| Route of Administration | Dose (mg/kg) | Vehicle |
| Intravenous (IV) | 5 | pH buffered formulation |
| Oral (PO) | 15 | pH buffered formulation |
Efficacy Studies in Xenograft Models
While specific dosing regimens for efficacy studies in various mouse xenograft models are not extensively detailed in publicly available literature, it has been established that BMS-310705 demonstrates superior anti-tumor activity compared to paclitaxel and natural epothilone B in such models.[5] Researchers should perform dose-response studies to determine the optimal therapeutic window for their specific tumor model.
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic and efficacy studies with BMS-310705 in mice. These should be adapted based on the specific experimental design, tumor model, and institutional guidelines.
General Preparation of Dosing Solutions
BMS-310705 is water-soluble. For in vivo studies, sterile, pH-buffered solutions are recommended. A common vehicle is phosphate-buffered saline (PBS) or a similar biocompatible buffer. The concentration of the dosing solution should be calculated based on the desired dose in mg/kg and the average weight of the mice, ensuring the injection volume is within acceptable limits (typically not exceeding 10 mL/kg for intravenous and oral administration).
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of BMS-310705 in mice.
Animal Model: Female nude mice are a commonly used strain for such studies.[1]
Procedure:
-
Acclimate animals to the facility for at least one week prior to the experiment.
-
Divide mice into two groups for intravenous and oral administration.
-
For the IV group, administer a single bolus dose of 5 mg/kg BMS-310705 via the lateral tail vein.
-
For the PO group, administer a single dose of 15 mg/kg BMS-310705 via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of BMS-310705 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Efficacy Study in Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of BMS-310705 in a mouse xenograft model.
Animal Model: Immunodeficient mice (e.g., nude, SCID) are required for the engraftment of human tumor cells.
Procedure:
-
Cell Culture: Culture the desired human cancer cell line (e.g., breast, lung, ovarian, colon cancer) under appropriate conditions.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to enhance tumor growth.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer BMS-310705 at various doses and schedules (to be determined by pilot studies) via the desired route (e.g., IV or PO).
-
The control group should receive the vehicle alone.
-
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, survival, and analysis of biomarkers from tumor tissue.
-
-
Data Analysis:
-
Compare the tumor growth in the treatment groups to the control group to determine the efficacy of BMS-310705.
-
Experimental Workflow for Xenograft Efficacy Study
References
- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical investigations with epothilones in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
BMS-310705 Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Its enhanced water solubility allows for a Cremophor-free formulation, a significant advantage over other taxane-based therapies that often require solvents associated with hypersensitivity reactions.[3] Preclinical studies have demonstrated its potent anti-tumor activity in various models, including those resistant to paclitaxel.[4] This document provides detailed application notes and protocols for the preclinical formulation of BMS-310705 to guide researchers in their in vitro and in vivo studies.
Mechanism of Action
BMS-310705 exerts its cytotoxic effects by binding to and stabilizing microtubules, which disrupts the normal process of cell division.[2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.[4] The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[4]
References
Application Notes and Protocols for Immunoblot Analysis of Cytochrome c Release Induced by BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-cancer activity. These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key event in the apoptotic cascade initiated by BMS-310705 is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the biochemical and morphological hallmarks of apoptosis.
This document provides detailed application notes and protocols for the analysis of cytochrome c release in response to BMS-310705 treatment using immunoblotting.
Data Presentation
The following tables summarize representative quantitative data on the dose-dependent and time-course effects of BMS-310705 on cytochrome c release in cancer cell lines. This data is based on densitometric analysis of cytochrome c immunoblots of cytosolic fractions.
Table 1: Dose-Dependent Release of Cytochrome c after 12-hour BMS-310705 Treatment
| BMS-310705 Concentration (nM) | Fold Increase in Cytosolic Cytochrome c (Normalized to Control) |
| 0 (Control) | 1.0 |
| 10 | 1.8 |
| 50 | 3.5 |
| 100 | 5.2 |
| 200 | 5.8 |
Table 2: Time-Course of Cytochrome c Release with 100 nM BMS-310705
| Treatment Time (hours) | Fold Increase in Cytosolic Cytochrome c (Normalized to 0h) |
| 0 | 1.0 |
| 4 | 1.2 |
| 8 | 2.5 |
| 12 | 5.1 |
| 24 | 4.8 |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by BMS-310705, leading to the release of cytochrome c and apoptosis.
Caption: BMS-310705 induced apoptotic signaling pathway.
Experimental Protocols
Experimental Workflow
The overall experimental workflow for analyzing cytochrome c release is depicted below.
Caption: Workflow for immunoblot analysis of cytochrome c.
Detailed Methodologies
1. Cell Culture and Treatment with BMS-310705
-
Cell Lines: Human ovarian cancer (e.g., OC-2) or non-small cell lung cancer (e.g., NSCLC-3, NSCLC-7) cell lines are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
BMS-310705 Preparation: Prepare a stock solution of BMS-310705 in sterile DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM for dose-response experiments).
-
Treatment:
-
Dose-Response: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of BMS-310705 for a fixed time (e.g., 12 hours).
-
Time-Course: Treat cells with a fixed concentration of BMS-310705 (e.g., 100 nM) and harvest them at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Control: Include a vehicle control (DMSO) for all experiments.
-
2. Cytosolic and Mitochondrial Fractionation
This protocol is designed to separate cytosolic and mitochondrial fractions to specifically analyze the translocation of cytochrome c.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Fractionation Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and protease inhibitor cocktail.
-
-
Procedure:
-
Harvest cells by trypsinization or scraping and collect them by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer.
-
Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 30-40 strokes) on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 750 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. Carefully collect it and store it at -80°C.
-
The pellet contains the mitochondrial fraction. Wash the pellet with Fractionation Buffer and resuspend it in a suitable lysis buffer (e.g., RIPA buffer).
-
3. Protein Quantification
-
Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent steps.
4. Immunoblot Analysis
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each cytosolic fraction with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cytochrome c (e.g., mouse or rabbit anti-cytochrome c) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.
-
-
Loading Control: To ensure equal protein loading, probe the same membrane for a cytosolic loading control, such as β-actin or GAPDH.
5. Densitometric Analysis
-
Quantify the intensity of the cytochrome c bands from the immunoblots using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the cytochrome c band to the intensity of the corresponding loading control band for each sample.
-
Express the results as a fold change relative to the control (untreated) sample.
Application Notes and Protocols for Fluorometric Caspase Activity Assay with BMS-310705
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-cancer activity.[1][2][3] These agents induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.[4] BMS-310705, in particular, has demonstrated efficacy in various cancer cell lines, including those resistant to taxanes.[1][3] This document provides detailed application notes and protocols for assessing the pro-apoptotic activity of BMS-310705 by measuring caspase activation using a fluorometric assay. The protocol is designed to be a comprehensive guide for researchers investigating the apoptotic pathways induced by BMS-310705.
Mechanism of Action
BMS-310705 exerts its cytotoxic effects by binding to and stabilizing microtubules, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[4] Studies have shown that BMS-310705-induced apoptosis proceeds via the mitochondrial-mediated (intrinsic) pathway.[2] This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis.[2] A key finding is that BMS-310705 treatment leads to a notable increase in caspase-9 and caspase-3 activity, while caspase-8 activity, which is associated with the extrinsic apoptotic pathway, remains unchanged.[5]
Signaling Pathway of BMS-310705 Induced Apoptosis
Caption: Signaling pathway of BMS-310705-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of BMS-310705 on cancer cells.
Table 1: Effect of BMS-310705 on Cell Survival and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| Ovarian Cancer (OC-2) | 0.05 | 24 | >25% of cells confirmed apoptotic | [5] |
| Ovarian Cancer (OC-2) | 0.05 | Not Specified | Significantly lower survival compared to paclitaxel (P < 0.02) | [5] |
| Ovarian Cancer (OC-2) | 0.1 - 0.5 | Not Specified | 85-90% reduction in cell survival | [2] |
Table 2: Caspase Activation Profile in Response to BMS-310705
| Cell Line | Caspase Assayed | Observation | Reference |
| Ovarian Cancer | Caspase-3 | Increased activity | [2] |
| Ovarian Cancer | Caspase-8 | No activity observed | |
| Ovarian Cancer | Caspase-9 | Increased activity | [2] |
Experimental Protocols
Experimental Workflow for Caspase Activity Assay
Caption: General workflow for the fluorometric caspase activity assay.
Protocol 1: Cell Culture and Treatment with BMS-310705
-
Cell Seeding: Plate the cells of interest (e.g., ovarian cancer cell lines) in a 96-well plate at a density of 0.5 - 2 x 10^5 cells/well.[6] Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
BMS-310705 Preparation: Prepare a stock solution of BMS-310705 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.05 µM, 0.1 µM, 0.5 µM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of BMS-310705. Include a vehicle control (medium with the same concentration of solvent used for BMS-310705).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) to induce apoptosis. A time-course experiment is recommended to determine the optimal treatment duration.
Protocol 2: Preparation of Cell Lysates
-
Cell Collection: After incubation, collect both adherent and floating cells. For adherent cells, gently scrape them off. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[7]
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.[7]
-
Lysis: Discard the supernatant and add 25-50 µL of cold Lysis Buffer per 1 x 10^6 cells.[8] Resuspend the pellet by pipetting.
-
Incubation: Incubate the lysate on ice for 10-20 minutes.[7][8]
-
Centrifugation: Centrifuge the lysate at approximately 12,000 x g for 10 minutes at 4°C to pellet the insoluble fraction.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the BCA assay. This is crucial for normalizing the caspase activity.
Protocol 3: Fluorometric Caspase-3/7 Activity Assay
This protocol is optimized for a 96-well plate format and uses a fluorogenic caspase-3/7 substrate, such as DEVD-AMC or DEVD-AFC.
-
Reagent Preparation:
-
Master Reaction Mix: On ice, prepare a master reaction mix for the number of samples to be assayed. For each reaction, combine:
-
50 µL of 2x Reaction Buffer
-
2 µL of 500 mM DTT
-
5 µL of 1 mM DEVD-AMC substrate
-
Deionized water to a final volume that, when mixed with the lysate, will result in a 1x final concentration of the reaction buffer components.
-
-
Assay Plate Setup:
-
Initiate Reaction: Add 75 µL of the master reaction mix to each well containing the cell lysate to a total volume of 100 µL.[7]
-
Fluorometric Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C.[8] Use an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm, depending on the specific fluorophore (AMC or AFC).[6][8]
-
Data Analysis:
-
Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the caspase activity to the protein concentration of each lysate.
-
Express the results as fold increase in caspase activity in BMS-310705-treated samples compared to the vehicle-treated control.
-
Note: To assay for caspase-9 activity, substitute the DEVD-AMC/AFC substrate with a specific caspase-9 substrate, such as LEHD-AFC.[9] The general protocol remains the same.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. thco.com.tw [thco.com.tw]
BMS-310705: A Promising Therapeutic for Paclitaxel-Resistant Cancers
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
BMS-310705, a semi-synthetic analog of epothilone B, has demonstrated significant cytotoxic activity in preclinical studies, particularly against cancer cell lines that have developed resistance to paclitaxel, a cornerstone of chemotherapy.[1] These notes provide a comprehensive overview of the application of BMS-310705 in paclitaxel-resistant models, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.
Epothilones represent a class of microtubule-stabilizing agents that, like taxanes, promote tubulin polymerization and inhibit microtubule depolymerization. This action disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] A key advantage of epothilones, including BMS-310705, is their efficacy in tumor models that overexpress P-glycoprotein (P-gp), a common mechanism of paclitaxel resistance.[2]
Data Presentation
The following tables summarize the in vitro efficacy of BMS-310705 and related epothilones in paclitaxel-resistant and sensitive cancer cell lines.
Table 1: Efficacy of BMS-310705 in Paclitaxel-Refractory Ovarian Cancer Cells [1][4]
| Cell Line | Treatment | Concentration (µM) | Effect |
| OC-2 (Paclitaxel/Platinum-Refractory Ovarian Cancer) | BMS-310705 | 0.1 - 0.5 | 85-90% reduction in cell survival |
| OC-2 (Paclitaxel/Platinum-Refractory Ovarian Cancer) | BMS-310705 | 0.05 | Significantly lower survival vs. Paclitaxel |
| OC-2 (Paclitaxel/Platinum-Refractory Ovarian Cancer) | BMS-310705 | Not Specified | >25% apoptotic cells at 24 hours |
Table 2: Comparative IC50 Values of Epothilones and Paclitaxel in Cancer Cell Lines [5][6][7][8]
| Cell Line | Type | Resistance Mechanism | Epothilone B (Patupilone) IC50 (nM) | Ixabepilone (BMS-247550) IC50 (nM) | Paclitaxel IC50 (nM) |
| KB-3-1 | Epidermoid Carcinoma (Sensitive) | - | 0.22 | - | - |
| KB-8511 | Epidermoid Carcinoma (Resistant) | P-gp overexpression | 3.5 | - | - |
| A2780 | Ovarian Carcinoma (Sensitive) | - | - | - | - |
| A2780Tax | Ovarian Carcinoma (Resistant) | Tubulin mutation | - | 12.3 (IC90) | - |
| HCT116 | Colon Carcinoma (Sensitive) | - | - | - | - |
| HCT116/VM46 | Colon Carcinoma (Resistant) | P-gp overexpression | - | 16 (IC90) | - |
| UMMT-ARK-1 | Uterine Carcinosarcoma | - | 0.76 | - | >10 |
| UMMT-ARK-2 | Uterine Carcinosarcoma | - | 0.93 | - | >10 |
| OMMT-ARK-1 | Ovarian Carcinosarcoma | - | 2.27 | - | >10 |
| SNU-449 | Hepatocellular Carcinoma | - | 1.81 | - | 35.07 |
| SNU-475 | Hepatocellular Carcinoma | - | 1.00 | - | 1.00 |
Note: Data for Epothilone B and Ixabepilone are included as representative examples of the epothilone class, to which BMS-310705 belongs.
Signaling Pathways and Experimental Workflows
Mechanism of BMS-310705-Induced Apoptosis
BMS-310705 induces apoptosis through the intrinsic, or mitochondrial, pathway. By stabilizing microtubules, BMS-310705 triggers a cascade of events leading to programmed cell death.
Experimental Workflow for Assessing BMS-310705 Efficacy
A typical workflow to evaluate the effect of BMS-310705 on paclitaxel-resistant cells involves assessing cell viability, apoptosis, and target engagement.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of BMS-310705. These are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of BMS-310705.
Materials:
-
Paclitaxel-resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
BMS-310705 and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of BMS-310705 and paclitaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following treatment with BMS-310705.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Cleaved Caspase-3
This protocol details the detection of activated caspase-3, a key marker of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
In Vitro Microtubule Polymerization Assay
This assay directly measures the ability of BMS-310705 to promote tubulin polymerization.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
BMS-310705, paclitaxel (positive control), and a microtubule destabilizer (e.g., nocodazole, negative control)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer and GTP.
-
Add BMS-310705 or control compounds at desired concentrations.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes in a spectrophotometer set to 37°C. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to visualize the kinetics of tubulin polymerization.
Conclusion
BMS-310705 is a potent microtubule-stabilizing agent with significant activity against paclitaxel-resistant cancer cell lines. Its ability to overcome P-glycoprotein-mediated drug efflux makes it a valuable tool for studying and potentially treating taxane-resistant malignancies. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of BMS-310705 in relevant preclinical models.
References
- 1. medscape.com [medscape.com]
- 2. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential in vitro sensitivity to patupilone versus paclitaxel in uterine and ovarian carcinosarcomas cell lines is linked to tubulin-beta-III expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-310705: A Technical Guide to Solubility in DMSO and PBS
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMS-310705. This guide focuses on the solubility of BMS-310705 in dimethyl sulfoxide (DMSO) versus phosphate-buffered saline (PBS), offering troubleshooting advice and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of BMS-310705 in DMSO?
A1: BMS-310705 exhibits high solubility in DMSO. Published data indicates a solubility of up to 100 mg/mL (191.31 mM). However, it is important to note that achieving this concentration may require sonication. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of solvent for preparing high-concentration stock solutions to ensure optimal solubility.
Q2: How does the solubility of BMS-310705 in PBS compare to its solubility in DMSO?
Q3: I am observing precipitation when I dilute my BMS-310705 DMSO stock solution into PBS. What can I do to prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of BMS-310705 in your PBS solution.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the bulk of the PBS, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent the compound from crashing out of solution.
-
Increase the percentage of DMSO (with caution): A slightly higher final percentage of DMSO in your aqueous solution can improve solubility. However, it is critical to ensure that the final DMSO concentration is compatible with your experimental system (e.g., cell culture) and does not exceed the tolerance level of your cells or assay, which is typically below 0.5%.
-
Perform a kinetic solubility test: Before your main experiment, it is advisable to determine the kinetic solubility of BMS-310705 in your specific batch of PBS (see Experimental Protocols section for a general method).
Data Presentation: Solubility of BMS-310705
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL | 191.31 mM | May require sonication. Use of fresh, anhydrous DMSO is recommended. |
| PBS (Phosphate-Buffered Saline) | Not quantitatively defined in literature, but described as "water-soluble".[1][2][3] | - | Significantly lower than in DMSO. Precipitation can occur when diluting from a DMSO stock. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in PBS
This protocol provides a general method for estimating the kinetic solubility of BMS-310705 in PBS.[4][5]
Materials:
-
BMS-310705
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution: Dissolve BMS-310705 in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into PBS: Using a multichannel pipette, transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS in each well. This will result in a final DMSO concentration of 1%. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to a DMSO/PBS control indicates precipitation.
-
Absorbance: Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering or absorbance is detected.
Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock
-
Prepare a 10 mM stock solution of BMS-310705 in 100% anhydrous DMSO.
-
To prepare a 10 µM working solution in PBS with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock solution to 999 µL of PBS.
-
Vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for determining the kinetic solubility of BMS-310705.
References
BMS 310705 dose-limiting toxicities in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the in vivo dose-limiting toxicities (DLTs) of BMS-310705, a synthetic analog of epothilone B. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-310705?
A1: BMS-310705 is a microtubule-stabilizing agent. It binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[1] Its mechanism is similar to other epothilones and taxanes.
Q2: What are the known dose-limiting toxicities of BMS-310705 in humans?
A2: Phase I clinical trials have identified the primary dose-limiting toxicities of BMS-310705 in humans. These are primarily gastrointestinal and hematological. The most commonly reported DLTs include:
Other significant, non-dose-limiting toxicities observed include neurotoxicity (mainly paraesthesia), asthenia, and myalgia.[2]
Q3: What is the Maximum Tolerated Dose (MTD) of BMS-310705 in humans?
A3: The MTD of BMS-310705 in humans is dependent on the dosing schedule. Phase I studies have established the following MTDs:
-
20 mg/m² when administered on Days 1 and 8 of a 3-week cycle.[2][3]
-
15 mg/m² when administered on Days 1, 8, and 15 of a 4-week cycle.[2]
-
Another Phase I study reported an MTD of 40 mg/m² .[3]
Q4: Are there any specific formulation advantages of BMS-310705?
A4: Yes, BMS-310705 is a water-soluble compound. This allows for a cremophore-free formulation, which significantly reduces the risk of hypersensitivity reactions and eliminates the need for premedication with corticosteroids and antihistamines that are often required for other microtubule-targeting agents like paclitaxel.[2]
Troubleshooting Guide for In Vivo Experiments
This guide is intended to help researchers troubleshoot common issues during preclinical studies with BMS-310705. Due to the limited publicly available preclinical toxicology data, some recommendations are based on the known profile of epothilone B analogs.
Issue 1: Unexpected animal mortality or severe morbidity at planned doses.
-
Possible Cause: The administered dose may exceed the maximum tolerated dose in the specific animal model and strain being used.
-
Troubleshooting Steps:
-
Review Dosing: Immediately review the dose calculations and administration protocol to rule out errors.
-
Dose De-escalation: If calculations are correct, consider performing a dose de-escalation study to determine the MTD in your specific model.
-
Staggered Dosing: In subsequent cohorts, consider a staggered dosing approach to better observe the onset of toxicity.
-
Supportive Care: Implement supportive care measures as appropriate, such as hydration and nutritional support, if consistent with the study protocol.
-
Issue 2: Observations of neurotoxicity (e.g., gait abnormalities, limb weakness) in animal models.
-
Possible Cause: Neurotoxicity is a known class effect of microtubule-stabilizing agents, including other epothilones.
-
Troubleshooting Steps:
-
Neurological Examination: Implement a consistent and standardized neurological examination protocol to quantify the observed effects.
-
Dose/Schedule Modification: Evaluate if reducing the dose or altering the dosing schedule (e.g., less frequent administration) can mitigate neurotoxicity while maintaining anti-tumor efficacy.
-
Histopathology: At the end of the study, ensure detailed histopathological analysis of the central and peripheral nervous systems is conducted to characterize any neuronal damage.
-
Issue 3: Gastrointestinal distress (e.g., diarrhea, weight loss) is observed.
-
Possible Cause: Diarrhea is a known DLT of BMS-310705 in humans and is likely to occur in animal models.
-
Troubleshooting Steps:
-
Monitor Body Weight: Closely monitor animal body weight as a key indicator of overall health and gastrointestinal toxicity.
-
Supportive Care: Provide supportive care such as hydration and easily digestible food.
-
Dose Adjustment: Consider dose reduction or interruption in animals exhibiting severe weight loss or diarrhea, according to predefined endpoint criteria.
-
Data Presentation
Table 1: Summary of BMS-310705 Dose-Limiting Toxicities in Humans (Phase I Clinical Trials)
| Dose-Limiting Toxicity | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| Diarrhea | Days 1, 8, 15 every 4 weeks | 15 mg/m² | [2] |
| Diarrhea | Days 1, 8 every 3 weeks | 20 mg/m² | [2] |
| Neutropenia, Vomiting, Hyponatremia | Not specified | Not specified | [3] |
Table 2: Preclinical In Vivo Pharmacokinetic Study Dosing (Note: Toxicity data not provided in the source)
| Animal Model | Route of Administration | Dose | Reference |
| Nude Mice | Intravenous | 5 mg/kg | |
| Nude Mice | Oral | 15 mg/kg | |
| Sprague-Dawley Rats | Intra-arterial | 2 mg/kg | |
| Sprague-Dawley Rats | Oral | 8 mg/kg | |
| Dogs | Intravenous | 0.5 mg/kg | |
| Dogs | Oral | 1 mg/kg |
Experimental Protocols
Protocol: General Procedure for a Maximum Tolerated Dose (MTD) Study in Rodents
-
Animal Model: Select a suitable rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Group Allocation: Assign animals to several dosing cohorts (e.g., 3-5 animals per group).
-
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and several escalating dose levels.
-
Drug Administration: Administer BMS-310705 via the intended experimental route (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. Note any signs of gastrointestinal distress or neurotoxicity.
-
Endpoint Definition: Define clear endpoints for the study, such as a specific percentage of body weight loss or the appearance of severe clinical signs that would necessitate euthanasia.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, severe pathological findings, or more than a 10-20% loss of body weight.
-
Pathology: Conduct a full necropsy and histopathological examination of major organs to identify any target organs of toxicity.
Visualizations
Caption: Mechanism of action of BMS-310705 leading to apoptosis.
Caption: Workflow for in vivo toxicity assessment of BMS-310705.
References
BMS 310705 myelosuppression and diarrhea side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding myelosuppression and diarrhea, the key dose-limiting toxicities associated with the investigational epothilone B analogue, BMS-310705.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of BMS-310705 in preclinical and clinical studies?
A1: The primary dose-limiting toxicities (DLTs) of BMS-310705 are myelosuppression (specifically neutropenia) and diarrhea. The manifestation of these toxicities is highly dependent on the dosing schedule. In a Phase I clinical trial, diarrhea was the DLT when BMS-310705 was administered on a weekly schedule. Conversely, neutropenia and neurotoxicity were dose-limiting when administered on a once-every-3-weeks schedule.
Q2: What is the underlying mechanism of action of BMS-310705 that leads to these side effects?
A2: BMS-310705, like other epothilones, functions as a microtubule-stabilizing agent. It binds to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death). This effect is not specific to cancer cells; rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow and intestinal epithelial cells, are also susceptible, leading to myelosuppression and diarrhea, respectively.
Q3: How does the apoptotic pathway induced by BMS-310705 proceed?
A3: BMS-310705 induces apoptosis primarily through the mitochondrial-mediated (intrinsic) pathway.[1] This process involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1]
Q4: Are there any known strategies to mitigate BMS-310705-induced myelosuppression or diarrhea in a research setting?
A4: While specific mitigation strategies for BMS-310705 are not extensively documented due to its discontinued development, general approaches for managing chemotherapy-induced side effects in preclinical models can be adapted. For diarrhea, co-administration of agents like smectite, a natural clay that can absorb toxins and protect the intestinal mucosa, has shown efficacy in animal models of chemotherapy-induced diarrhea. For myelosuppression, the use of colony-stimulating factors (e.g., G-CSF) to promote neutrophil recovery can be considered, although this may introduce confounding factors in some study designs.
Troubleshooting Guides
Myelosuppression
Issue: Unexpectedly severe or prolonged myelosuppression (neutropenia, thrombocytopenia, anemia) observed in animal models.
Troubleshooting Steps:
-
Verify Dosing and Administration:
-
Double-check all calculations for dose preparation and administration volume.
-
Ensure the correct route of administration was used as specified in the protocol.
-
Confirm the stability of the BMS-310705 formulation.
-
-
Review Dosing Schedule:
-
Myelosuppression with epothilones is schedule-dependent. Consider whether the dosing frequency or duration needs adjustment. A less frequent dosing schedule may be better tolerated.
-
-
Monitor Animal Health:
-
Implement a more frequent and detailed health monitoring schedule, including body weight, food and water intake, and clinical signs of distress.
-
Consider interim blood sampling (if feasible within ethical guidelines and study design) to track the kinetics of hematopoietic cell depletion and recovery.
-
-
Refine the Animal Model:
-
The strain, age, and sex of the animals can influence their susceptibility to drug-induced toxicities. Ensure the chosen model is appropriate and consider using a different strain if excessive toxicity is consistently observed.
-
Diarrhea
Issue: Severe, persistent, or earlier-than-expected onset of diarrhea in animal models.
Troubleshooting Steps:
-
Confirm Dosing:
-
As with myelosuppression, verify all aspects of dose preparation and administration.
-
-
Assess Animal Husbandry:
-
Ensure consistent environmental conditions (temperature, humidity, light cycle) as stress can exacerbate gastrointestinal issues.
-
Provide ad libitum access to fresh water to prevent dehydration. Consider providing hydration support (e.g., subcutaneous fluids) if animals show signs of dehydration.
-
Ensure the diet is consistent and appropriate for the species.
-
-
Scoring and Monitoring:
-
Implement a standardized diarrhea scoring system based on fecal consistency to objectively quantify the severity.
-
Monitor body weight daily as a key indicator of overall health and the impact of diarrhea.
-
-
Consider Supportive Care:
-
In consultation with veterinary staff and in line with the approved animal protocol, consider the use of supportive care agents like smectite to manage symptoms and improve animal welfare. This should be carefully considered to avoid interference with the primary study endpoints.
-
Quantitative Data Summary
The following table summarizes the dose-escalation and toxicity data from a Phase I clinical trial of BMS-310705.
| Dosing Schedule | Dose Range (mg/m²/week) | Recommended Dose (mg/m²) | Dose-Limiting Toxicity | Other Common Toxicities |
| Days 1, 8, 15 (every 4 weeks) | 5 - 30 | 15 | Diarrhea | Neurotoxicity (paraesthesia), asthenia, myalgia |
| Days 1, 8 (every 3 weeks) | 5 - 30 | 20 | Diarrhea | Neurotoxicity (paraesthesia), asthenia, myalgia |
Experimental Protocols
Assessment of Myelosuppression in Rodents
Objective: To evaluate the extent and duration of myelosuppression induced by BMS-310705 in a rodent model (e.g., mice or rats).
Methodology:
-
Animal Model: Select a suitable rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), age, and sex. Acclimate animals for at least one week before the start of the experiment.
-
Dosing:
-
Prepare BMS-310705 in a suitable vehicle.
-
Administer BMS-310705 via the intended route (e.g., intravenous or intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
-
Blood Collection:
-
Collect peripheral blood samples at predetermined time points (e.g., baseline, and days 3, 7, 14, and 21 post-treatment).
-
Use appropriate and consistent blood collection techniques (e.g., retro-orbital sinus, submandibular vein, or tail vein).
-
-
Complete Blood Count (CBC) Analysis:
-
Perform automated CBC analysis to determine the counts of white blood cells (WBCs), neutrophils, lymphocytes, red blood cells (RBCs), hemoglobin, hematocrit, and platelets.
-
-
Bone Marrow Analysis (Optional):
-
At selected time points, euthanize a subset of animals and collect bone marrow from the femur and/or tibia.
-
Perform bone marrow cell counts and cytological analysis to assess cellularity and the morphology of hematopoietic precursors.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each hematological parameter at each time point and dose level.
-
Determine the nadir (lowest point) for each cell type and the time to recovery.
-
Statistically compare the treatment groups to the vehicle control group.
-
Assessment of Diarrhea in Rodents
Objective: To characterize the incidence, severity, and duration of diarrhea induced by BMS-310705 in a rodent model.
Methodology:
-
Animal Model: As described for the myelosuppression protocol. House animals individually to allow for accurate fecal monitoring.
-
Dosing: Administer BMS-310705 as described above.
-
Daily Observations:
-
Monitor animals at least twice daily for clinical signs of diarrhea.
-
Record body weight daily.
-
Observe and score fecal consistency using a standardized scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft, formed pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).
-
-
Fecal Water Content (Optional):
-
Collect fresh fecal samples at specified time points.
-
Weigh the wet sample, dry it in an oven until a constant weight is achieved, and re-weigh to determine the water content.
-
-
Histopathological Analysis (Optional):
-
At the end of the study or at interim time points, euthanize animals and collect sections of the small and large intestines.
-
Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the intestinal mucosa for signs of damage, such as villous atrophy, crypt damage, and inflammatory cell infiltration.
-
-
Data Analysis:
-
Calculate the mean diarrhea score and percent body weight change for each group over time.
-
Determine the incidence and duration of diarrhea at each dose level.
-
Statistically compare the treatment groups to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of BMS-310705 leading to apoptosis.
Caption: Experimental workflow for assessing myelosuppression.
Caption: Experimental workflow for assessing diarrhea.
References
Technical Support Center: Optimizing BMS-310705 Dosage for In Vivo Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the microtubule-stabilizing agent, BMS-310705. Here you will find troubleshooting guides and frequently asked questions to facilitate the successful design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-310705?
A1: BMS-310705 is a semi-synthetic analog of epothilone B that functions as a microtubule-stabilizing agent.[1][2] By binding to β-tubulin, it promotes the polymerization of tubulin into stable microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3]
Q2: How does the apoptotic signaling pathway of BMS-310705 work?
A2: BMS-310705 induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][3]
Q3: What are the advantages of BMS-310705's solubility?
A3: A key feature of BMS-310705 is its enhanced water solubility compared to other epothilones and taxanes.[4] This characteristic allows for the preparation of formulations without Cremophor EL, which is often associated with hypersensitivity reactions and can alter the pharmacokinetics of co-administered drugs.
Q4: What are the common dose-limiting toxicities observed with BMS-310705 and other epothilones?
A4: In clinical and preclinical studies, the dose-limiting toxicities for epothilones commonly include neutropenia and neurotoxicity.[4] For BMS-310705 specifically, diarrhea has also been noted as a dose-limiting toxicity in a clinical setting.[4] Careful monitoring of animal subjects for signs of toxicity, such as weight loss, lethargy, and neurological symptoms, is crucial.
Q5: What are the known mechanisms of resistance to microtubule-stabilizing agents like BMS-310705?
A5: Resistance to microtubule-targeting agents can arise from several mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and alterations in the expression of different β-tubulin isotypes.[5] Some studies suggest that epothilones may be less susceptible to P-gp-mediated resistance compared to taxanes.
Troubleshooting Guide for In Vivo Studies
| Issue | Potential Cause | Recommended Solution |
| Poor Compound Solubility in Vehicle | Although BMS-310705 has improved water solubility, high concentrations may still be challenging to dissolve. | For preclinical studies, if a simple aqueous vehicle is insufficient, consider a co-solvent system. A common formulation for similar compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. Always perform a small-scale test to ensure stability at the desired concentration. |
| Inconsistent Tumor Response | Variability in tumor establishment, drug administration, or inherent tumor heterogeneity. | Ensure consistent cell numbers and implantation techniques for xenograft models. Use precise administration techniques (e.g., i.v., i.p.) and fresh drug formulations. Consider using multiple cell line-derived or patient-derived xenograft (PDX) models to account for tumor heterogeneity.[6] |
| High Animal Toxicity (e.g., significant weight loss, neurotoxicity) | The administered dose is above the maximum tolerated dose (MTD). | Conduct a dose-range-finding study to determine the MTD in your specific animal model and strain. Start with doses reported in the literature and adjust based on observed toxicity. Implement a strict monitoring protocol, including daily body weight measurements and clinical observations. |
| Lack of Efficacy at Previously Reported Doses | The tumor model is resistant to the drug's mechanism of action. The drug formulation is not bioavailable. | Confirm the expression of the drug target (β-tubulin) in your tumor model. Investigate potential resistance mechanisms, such as P-gp expression. Evaluate the pharmacokinetic profile of BMS-310705 in your model to ensure adequate tumor exposure. |
Experimental Protocols
General Protocol for In Vivo Xenograft Efficacy Study
This protocol provides a general framework. Specific parameters should be optimized for your experimental goals.
-
Cell Culture and Implantation:
-
Culture your chosen cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the BMS-310705 formulation. Due to its improved water solubility, a simple aqueous vehicle may be possible. If not, a co-solvent system can be used.
-
Administer BMS-310705 via the desired route (intravenous or intraperitoneal are common for epothilones) at the predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic and Biomarker Analysis (Optional):
-
Collect tumor and tissue samples at the end of the study to assess target engagement (e.g., microtubule bundling via immunohistochemistry) and downstream effects (e.g., apoptosis via TUNEL staining or cleaved caspase-3 IHC).
-
Quantitative Data Summary
Preclinical In Vivo Dosages of BMS-310705 and Related Epothilones
| Compound | Animal Model | Dose | Route of Administration | Schedule | Reference |
| BMS-310705 | Female Nude Mice | 5 mg/kg | Intravenous | Single dose | |
| BMS-310705 | Female Nude Mice | 15 mg/kg | Oral | Single dose | |
| Epothilone B Analog | NOD/SCID Mice | 20 mg/kg | Intraperitoneal | Every other day | [3] |
| Ixabepilone | SCID Mice | 10 mg/kg | Intravenous | Every 4 days for 3 doses | [7] |
Phase I Clinical Trial Dosages of BMS-310705
| Dose Range | Schedule | Dose-Limiting Toxicity | Reference |
| 5-30 mg/m²/week | Days 1, 8, 15, every 4 weeks | Diarrhea | [4] |
| 5-30 mg/m²/week | Days 1, 8, every 3 weeks | Diarrhea | [4] |
Visualizations
Caption: Signaling pathway of BMS-310705 leading to apoptosis.
References
- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of ixabepilone (BMS247550), a novel epothilone B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-310705 and P-glycoprotein Interaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating BMS-310705 as a potential substrate for P-glycoprotein (P-gp). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is there evidence to suggest BMS-310705 is a P-glycoprotein (P-gp) substrate?
A1: Yes, preclinical studies involving Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model of the human intestinal epithelium, have suggested that BMS-310705 may be a substrate for P-glycoprotein.[1] This is further supported by in vivo pharmacokinetic data where the presence of Cremophor, a known inhibitor of P-gp, significantly increased the systemic exposure of BMS-310705 in rats.[1]
Q2: Why is it important to determine if BMS-310705 is a P-gp substrate?
A2: P-glycoprotein is an efflux transporter that plays a significant role in drug absorption, distribution, and elimination. If BMS-310705 is a P-gp substrate, its oral bioavailability could be limited, and its penetration into sanctuary sites like the brain could be restricted. Understanding this interaction is crucial for predicting drug-drug interactions and optimizing its therapeutic efficacy.
Q3: We are seeing conflicting information in the literature, with some sources suggesting epothilones are not P-gp substrates. How should we interpret this?
A3: It is not uncommon to find conflicting reports regarding the interaction of a class of compounds with P-gp. This can be due to several factors, including differences in the specific analog being tested (e.g., BMS-310705 vs. other epothilones), the experimental systems used (e.g., different cell lines with varying P-gp expression levels), and the specific assay conditions. For instance, while some epothilones are considered poor P-gp substrates, studies on Ixabepilone, a close analog of BMS-310705, have demonstrated it to be a substrate.[1] It is therefore critical to evaluate each compound individually and consider the specific experimental context.
Q4: What are the standard in vitro models to confirm if a compound is a P-gp substrate?
A4: The most common in vitro models are cell-based bidirectional transport assays using polarized cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. Other valuable assays include P-gp ATPase activity assays and competition assays using known P-gp substrates.
Data Presentation
While specific quantitative data for BMS-310705 is not publicly available, the following table presents representative data from a bidirectional transport study of the closely related epothilone, Ixabepilone, which has been confirmed as a P-gp substrate.[1] This data can be used as a reference for expected outcomes in similar experiments with BMS-310705.
Disclaimer: The following data is for Ixabepilone, a structural analog of BMS-310705, and is intended to serve as a representative example. Actual values for BMS-310705 may vary.
| Cell Line | Direction of Transport | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Parental | A -> B | High | ~1 |
| Parental | B -> A | High | ~1 |
| P-gp Overexpressing | A -> B | Low | >2 |
| P-gp Overexpressing | B -> A | High | >2 |
Troubleshooting Guides
Issue 1: High variability in apparent permeability (Papp) values between experiments.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Solution: Ensure consistent cell seeding density and culture time. Always perform a monolayer integrity test, such as measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) for each experiment.
-
-
Possible Cause: Variability in P-gp expression levels between cell passages.
-
Solution: Use cells within a defined passage number range. Regularly perform functional validation of P-gp activity using a known substrate (e.g., digoxin or rhodamine 123).
-
-
Possible Cause: Compound instability in the assay buffer.
-
Solution: Assess the stability of BMS-310705 in the experimental buffer over the time course of the assay.
-
Issue 2: The efflux ratio is borderline (close to 2), making the interpretation of P-gp substrate potential ambiguous.
-
Possible Cause: Low P-gp expression in the cell line.
-
Solution: Consider using a cell line with higher P-gp expression, such as a transfected cell line (e.g., MDCK-MDR1).
-
-
Possible Cause: High passive permeability of the compound masking the effect of P-gp-mediated efflux.
-
Solution: Perform the assay in the presence and absence of a potent P-gp inhibitor (e.g., verapamil or zosuquidar). A significant increase in the A to B Papp value in the presence of the inhibitor would confirm P-gp interaction.
-
-
Possible Cause: Saturation of the P-gp transporter at the tested compound concentration.
-
Solution: Conduct the bidirectional transport assay at multiple concentrations of BMS-310705 to assess concentration-dependent efflux.
-
Issue 3: Cytotoxicity of BMS-310705 is affecting the integrity of the cell monolayer during the assay.
-
Possible Cause: The concentration of BMS-310705 used is too high.
-
Solution: Determine the non-toxic concentration range of BMS-310705 for the chosen cell line using a cell viability assay (e.g., MTT or LDH assay) prior to the transport study.
-
-
Possible Cause: The incubation time is too long.
-
Solution: Shorten the incubation time of the transport assay. Ensure that the detection method for BMS-310705 is sensitive enough for shorter time points.
-
-
Possible Cause: Synergistic toxicity with a P-gp inhibitor.
-
Solution: If using an inhibitor, assess the combined toxicity of BMS-310705 and the inhibitor on the cell monolayer.
-
Experimental Protocols
Bidirectional Transport Assay
This protocol is designed to determine if a test compound is a substrate of P-glycoprotein by measuring its transport across a polarized monolayer of cells overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1).
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable Transwell® inserts until a confluent and polarized monolayer is formed.
-
Monolayer Integrity Test: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for the specific cell line.
-
Preparation of Dosing Solutions: Prepare dosing solutions of BMS-310705 in transport buffer at the desired concentrations. For inhibitor studies, prepare dosing solutions with and without a known P-gp inhibitor (e.g., 100 µM verapamil).
-
Transport Experiment:
-
Apical to Basolateral (A -> B) Transport: Add the BMS-310705 dosing solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B -> A) Transport: Add the BMS-310705 dosing solution to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of BMS-310705 in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A -> B and B -> A directions.
-
Calculate the efflux ratio by dividing the Papp (B -> A) by the Papp (A -> B). An efflux ratio greater than 2 is indicative of active efflux.
-
P-gp ATPase Assay
This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. Substrates and inhibitors of P-gp can stimulate or inhibit its ATPase activity.
-
Preparation of P-gp Membranes: Use commercially available membrane preparations from cells overexpressing P-gp.
-
Assay Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and varying concentrations of BMS-310705. Include a positive control (e.g., verapamil) and a negative control (no compound).
-
Reaction Initiation: Initiate the reaction by adding MgATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).
-
Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of BMS-310705 and compare it to the basal ATPase activity.
Visualizations
Caption: Workflow for the bidirectional transport assay to assess P-gp substrate potential.
Caption: Mechanism of P-glycoprotein mediated efflux of BMS-310705.
References
Technical Support Center: BMS-310705 Metabolism by CYP3A4 Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of BMS-310705 by CYP3A4 enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of BMS-310705?
A1: Preclinical studies using human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as a key enzyme involved in the metabolism of BMS-310705.[1] BMS-310705 is a substrate for CYP3A4.[1]
Q2: What is the metabolic pathway of epothilones like BMS-310705 by CYP3A4?
A2: For epothilones A and B, which are structurally similar to BMS-310705, metabolism by CYP3A4 primarily involves hydroxylation on the macrolide ring, leading to the formation of hydroxylated metabolites.[2][3] This is considered the main metabolic pathway.
Q3: Are there any known inhibitors of BMS-310705 metabolism by CYP3A4?
A3: While specific inhibitors for BMS-310705 metabolism are not detailed in the provided search results, general potent inhibitors of CYP3A4, such as ketoconazole, would be expected to inhibit its metabolism.[4]
Data Presentation
The following table summarizes the available quantitative data for the metabolism of structurally similar epothilones by CYP3A4 enzymes in human liver microsomes. Note that specific kinetic data for BMS-310705 is not publicly available.
| Compound | Enzyme | Parameter | Value | Reference |
| Epothilone A & B | CYP3A4 | Km (Metabolite Formation) | 61 - 86 µM | [2][3] |
| Epothilone B | CYP3A4/5 | Ki (Inhibition Constant) | ~1.85 µM | [2][3] |
Experimental Protocols
Protocol: In Vitro Metabolism of BMS-310705 using Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability of BMS-310705 in the presence of human liver microsomes.
Materials:
-
BMS-310705
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of BMS-310705 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the BMS-310705 stock solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of BMS-310705 at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining BMS-310705 against time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Troubleshooting Guide
Issue: High variability between replicate experiments.
-
Possible Cause: Inconsistent pipetting, especially of viscous solutions like microsomal suspensions.
-
Solution: Ensure thorough mixing of the microsomal suspension before each pipetting. Use calibrated pipettes and reverse pipetting techniques for viscous liquids.
-
Possible Cause: Instability of BMS-310705 in the incubation buffer.
-
Solution: Perform a stability control experiment without the NADPH regenerating system to assess non-enzymatic degradation.
-
Possible Cause: Inconsistent activity of the human liver microsomes.
-
Solution: Aliquot and store microsomes properly to avoid repeated freeze-thaw cycles. Always pre-incubate the microsomes to allow them to reach the optimal temperature.
Issue: No significant metabolism of BMS-310705 observed.
-
Possible Cause: Inactive NADPH regenerating system.
-
Solution: Prepare the NADPH regenerating system fresh before each experiment. Verify the activity of the system using a positive control substrate for CYP3A4.
-
Possible Cause: The concentration of BMS-310705 is too high, leading to substrate inhibition.
-
Solution: Test a range of BMS-310705 concentrations to determine the optimal concentration within the linear range of the enzyme kinetics.
-
Possible Cause: The concentration of human liver microsomes is too low.
-
Solution: Increase the microsomal protein concentration in the incubation mixture.
Issue: Very rapid metabolism of BMS-310705 (disappears at the first time point).
-
Possible Cause: The concentration of human liver microsomes is too high.
-
Solution: Reduce the microsomal protein concentration and/or shorten the incubation time points.
-
Possible Cause: High intrinsic clearance of BMS-310705.
-
Solution: Use a lower microsomal protein concentration and collect samples at earlier time points (e.g., 0, 1, 2, 5, 10 minutes).
References
- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Metabolism of Epothilones A and B (Patupilone) by Cytochromes P450: Involvement of CYP3A and CYP2C [benthamopenarchives.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
Technical Support Center: BMS-310705 and the Influence of Cremophor on its Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic interactions between the novel epothilone B analog, BMS-310705, and the formulation excipient, Cremophor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.
Data Presentation
Note on Data Availability: While extensive research has been conducted on BMS-310705, the specific quantitative pharmacokinetic data from preclinical studies comparing formulations with and without Cremophor is not publicly available in its entirety. The primary study by Kamath et al. (2005) establishes that Cremophor significantly increases the systemic exposure of BMS-310705 in rats.[1] The tables below are structured based on the parameters investigated in this study; however, the numerical values are presented as "Not Publicly Available" as they could not be extracted from the available literature.
Table 1: Pharmacokinetic Parameters of Orally Administered BMS-310705 in Rats with and without Cremophor
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| BMS-310705 in buffered vehicle | 8 | Not Publicly Available | Not Publicly Available | Not Publicly Available | 34[1] |
| BMS-310705 with Cremophor | 8 | Not Publicly Available | Not Publicly Available | Significantly Increased[1] | Not Publicly Available |
Table 2: General Preclinical Pharmacokinetic Parameters of BMS-310705
| Species | Route | Dose (mg/kg) | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Oral Bioavailability (%) |
| Mice | IV | 5 | 152[1] | 38[1] | - |
| Mice | Oral | 15 | - | - | 21[1] |
| Rats | IA | 2 | 39[1] | 54[1] | - |
| Rats | Oral | 8 | - | - | 34[1] |
| Dogs | IV | 0.5 | 25.7[1] | 4.7[1] | - |
| Dogs | Oral | 1 | - | - | 40[1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Kamath et al., 2005)
-
Objective: To determine the effect of Cremophor on the oral bioavailability of BMS-310705.[1]
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Drug Administration:
-
Formulations:
-
Without Cremophor: BMS-310705 was formulated in buffered vehicles.[1]
-
With Cremophor: The specific concentration of Cremophor in the formulation is not detailed in the available literature.
-
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of BMS-310705.
-
Analytical Method: Plasma concentrations of BMS-310705 were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, as is standard in such studies.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of Cremophor.
Caption: Cremophor's inhibition of P-gp and CYP3A4.
Troubleshooting Guides and FAQs
Q1: We observed significantly higher than expected plasma concentrations of BMS-310705 in our rat study. What could be the cause?
A1: One of the most probable causes for unexpectedly high plasma concentrations of BMS-310705 is the presence of Cremophor or a similar excipient in your formulation. Preclinical studies have shown that Cremophor significantly increases the systemic exposure of BMS-310705 in rats.[1] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp) and/or Cytochrome P450 3A4 (CYP3A4).[1] BMS-310705 is a substrate for both of these, meaning that under normal conditions, its absorption and metabolism are limited by P-gp mediated efflux back into the intestinal lumen and metabolism by CYP3A4 in the gut wall and liver.[1] Cremophor can inhibit these processes, leading to increased absorption and reduced first-pass metabolism, thereby elevating plasma concentrations.
Q2: Our in vitro Caco-2 cell permeability assay suggests BMS-310705 has low permeability. Does this align with in vivo findings?
Q3: We are developing a new formulation for BMS-310705 and want to avoid the use of Cremophor. What are the implications for oral bioavailability?
A3: BMS-310705 is noted to have improved water solubility compared to other epothilones, which suggests the potential for developing formulations without Cremophor.[2][3] Preclinical studies in mice, rats, and dogs have shown that oral bioavailability is adequate even with formulations that do not contain Cremophor (21% in mice, 34% in rats, and 40% in dogs).[1] Therefore, it is feasible to develop a Cremophor-free formulation. However, you should anticipate a lower systemic exposure compared to a Cremophor-containing formulation at the same dose. Dose adjustments may be necessary to achieve the desired therapeutic window.
Q4: What is the primary mechanism of action of BMS-310705?
A4: BMS-310705 is a semi-synthetic analog of epothilone B and acts as a tubulin-polymerization agent.[1] It binds to microtubules, stabilizing them and leading to cell cycle arrest and apoptosis.[3][4] This mechanism is similar to that of taxanes.
Q5: Are there any known drug-drug interactions with BMS-310705?
A5: While specific clinical drug-drug interaction studies with BMS-310705 are not extensively reported, its preclinical profile suggests a high potential for interactions with inhibitors or inducers of P-glycoprotein and CYP3A4.[1] Co-administration with strong inhibitors of these pathways (e.g., ketoconazole, ritonavir) would be expected to increase BMS-310705 exposure and potentially its toxicity. Conversely, co-administration with inducers (e.g., rifampin) could decrease its efficacy. These potential interactions should be carefully considered in any clinical development plan.
References
- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming BMS-310705 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the microtubule-stabilizing agent, BMS-310705.
Troubleshooting Guides
This section is designed to help you navigate common experimental hurdles when working with BMS-310705 and potential resistance.
Issue 1: My cancer cell line shows a poor response to BMS-310705 treatment, or I suspect it has become resistant.
-
Question: How can I confirm and quantify resistance to BMS-310705 in my cancer cell line?
-
Answer: To confirm and quantify resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). By comparing the IC50 value of your potentially resistant cell line to that of the parental, sensitive cell line, you can calculate a resistance factor.
Table 1: Representative IC50 Values for Epothilones in Sensitive and Resistant Cancer Cell Lines Note: Data for the closely related epothilone B are used as a proxy due to the limited availability of specific BMS-310705 resistance data.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Associated Resistance Mechanism |
| A549 (Human Lung Carcinoma) | Epothilone B | ~5 nM | ~475 nM | ~95 | β-tubulin mutation (Gln292Glu) |
| 1A9 (Human Ovarian Carcinoma) | Epothilone A | ~2.5 nM | ~100 nM | ~40 | β-tubulin mutation (Thr274Ile) |
-
Question: What are the primary mechanisms of resistance to BMS-310705?
-
Answer: The main mechanisms of resistance to epothilones like BMS-310705 are:
-
Alterations in the drug target: Mutations in the β-tubulin gene can prevent the drug from binding effectively to microtubules.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration.[3][4]
-
Changes in tubulin isotype expression: Increased expression of certain β-tubulin isotypes, like βIII-tubulin, has been associated with reduced sensitivity to microtubule-targeting agents.[5][6]
-
Issue 2: I hypothesize that β-tubulin mutations are causing resistance in my cell line.
-
Question: How can I investigate if β-tubulin mutations are present in my resistant cell line?
-
Answer: The most direct method is to sequence the β-tubulin gene (TUBB) in both your sensitive and resistant cell lines. Any identified mutations in the resistant line that are absent in the sensitive line are potential candidates for causing resistance.
Experimental Protocol: Sequencing of the β-Tubulin Gene
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental (sensitive) and suspected resistant cancer cell lines using a commercially available kit.
-
Primer Design: Design PCR primers to amplify the coding regions of the relevant β-tubulin isotype gene(s) expressed in your cell line.
-
PCR Amplification: Perform PCR to amplify the target regions of the β-tubulin gene.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and sensitive cell lines to the reference β-tubulin sequence to identify any mutations.
-
Issue 3: I suspect that increased drug efflux is mediating resistance.
-
Question: How can I determine if my resistant cells are overexpressing and utilizing drug efflux pumps like P-glycoprotein (P-gp)?
-
Answer: You can assess P-gp activity using a fluorescent substrate accumulation assay. P-gp substrates, such as Rhodamine 123 or Calcein-AM, are readily pumped out of cells with high P-gp activity. Inhibition of P-gp will lead to an increase in intracellular fluorescence.
Experimental Protocol: P-glycoprotein (P-gp) Activity Assay using Rhodamine 123
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Treatment with P-gp Inhibitor: Treat a subset of wells for each cell line with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) for 30 minutes at 37°C.
-
Rhodamine 123 Incubation: Add Rhodamine 123 (final concentration 5-10 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells, with and without the P-gp inhibitor. A significant increase in fluorescence in the resistant cells upon treatment with the inhibitor suggests P-gp-mediated efflux.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-310705?
BMS-310705 is a semi-synthetic analog of epothilone B.[7] Its mechanism of action is similar to that of taxanes; it binds to β-tubulin and stabilizes microtubules, leading to cell cycle arrest and apoptosis. Specifically, BMS-310705 induces apoptosis through the mitochondrial-mediated pathway, which involves the activation of caspase-9 and caspase-3.[2]
Q2: How does resistance to BMS-310705 develop?
Resistance to BMS-310705, and epothilones in general, primarily develops through two main pathways:
-
Target Modification: The most common mechanism is the acquisition of point mutations in the β-tubulin gene. These mutations can alter the drug-binding site, thereby reducing the affinity of BMS-310705 for its target.[1][2]
-
Reduced Intracellular Drug Concentration: Overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), can actively transport BMS-310705 out of the cancer cell, preventing it from reaching its target at a high enough concentration to be effective.[3][4]
Q3: What are some known β-tubulin mutations that confer resistance to epothilones?
Several mutations in β-tubulin have been identified that lead to resistance to epothilones. These include mutations at amino acid positions:
-
Threonine 274 (Thr274Ile): Located near the taxane-binding site.[1][7]
-
Arginine 282 (Arg282Gln): Also situated near the drug-binding pocket.[1][7]
-
Glutamine 292 (Gln292Glu): Found in epothilone B-resistant lung cancer cells.
Q4: Are there strategies to overcome BMS-310705 resistance?
Yes, several strategies can be explored to overcome resistance to BMS-310705:
-
Combination Therapy: Combining BMS-310705 with other anticancer agents that have different mechanisms of action or can circumvent the resistance mechanism. For example, co-administration with a P-gp inhibitor could restore sensitivity in cells overexpressing this transporter.
-
Targeting Downstream Pathways: Investigating and targeting signaling pathways that are activated in resistant cells to promote survival.
-
Alternative Therapies: If resistance is due to specific β-tubulin mutations, switching to a different class of anti-cancer drugs that do not target tubulin may be effective.
Q5: Why was the clinical development of BMS-310705 discontinued?
While Phase I clinical trials of BMS-310705 showed some anti-tumor activity and a manageable safety profile, its clinical development appears to have been discontinued. The precise reasons for this are not always publicly detailed but can be due to a variety of factors including strategic business decisions, portfolio prioritization by the pharmaceutical company, or the emergence of other compounds with more promising profiles.
Visualizations
Caption: Signaling pathway of BMS-310705 leading to apoptosis.
Caption: Experimental workflow for investigating BMS-310705 resistance.
Caption: Key mechanisms of resistance to BMS-310705.
References
- 1. rsc.org [rsc.org]
- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
Troubleshooting inconsistent results in BMS 310705 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-310705. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and what is its mechanism of action?
BMS-310705 is a semi-synthetic analog of epothilone B, an antineoplastic agent.[1] Its primary mechanism of action is the stabilization of microtubules, similar to paclitaxel. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[2] The apoptotic pathway is primarily mitochondrial-mediated, involving the activation of caspase-9 and caspase-3.[1][3] A key structural feature of BMS-310705 is an amino group at the C21 position of the methylthiazole ring, which confers increased chemical stability and water solubility compared to other epothilones.[1][4]
Q2: How should I store and handle BMS-310705?
For optimal stability, BMS-310705 powder should be stored at -20°C. Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In which cell lines has BMS-310705 shown activity?
BMS-310705 has demonstrated cytotoxic activity in various human tumor cell lines. Notably, it has shown efficacy in paclitaxel-resistant cell lines.[5] Specific examples include OC-2 ovarian cancer cells, as well as NSCLC-3 and NSCLC-7 non-small cell lung cancer cells.[1]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Problem: High variability in cell viability results between replicate wells or experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and have uniform seeding density. |
| Inconsistent Incubation Times | Adhere strictly to the same incubation times for both drug treatment and the MTT reagent across all experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of cells, BMS-310705, and MTT reagent. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media. |
| Formazan Crystal Dissolution | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. Incomplete dissolution is a common source of variability. |
| BMS-310705 is a P-gp Substrate | Be aware that BMS-310705 is a substrate for the P-glycoprotein (P-gp) efflux pump.[6] Cell lines with high P-gp expression may exhibit resistance, leading to inconsistent results if P-gp expression levels vary between cell stocks or passages. |
Issues with In Vitro Tubulin Polymerization Assays
Problem: No or weak tubulin polymerization in the control group.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Tubulin | Use fresh, high-quality tubulin. Avoid repeated freeze-thaw cycles. Aliquot tubulin into single-use tubes and store at -80°C. |
| Incorrect Buffer Composition | Prepare the polymerization buffer fresh. Ensure the correct pH (typically 6.9) and concentrations of GTP, MgCl2, and EGTA.[7] |
| GTP Degradation | GTP is essential for polymerization and is prone to hydrolysis. Prepare fresh GTP stock solutions and add to the buffer immediately before the experiment. |
| Presence of Tubulin Aggregates | Centrifuge the tubulin stock at high speed before use to pellet any aggregates that could act as seeds and alter polymerization kinetics.[7] |
| Incorrect Temperature | Tubulin polymerization is highly temperature-dependent. Ensure the spectrophotometer is pre-warmed to 37°C and that all reagents are kept on ice until the reaction is initiated. |
Problem: Unexpected enhancement of tubulin polymerization with a supposed inhibitor.
This can sometimes occur at very high concentrations of some inhibitors due to off-target effects or compound precipitation. It is crucial to test a wide range of concentrations to determine the optimal inhibitory range.
Challenges in Apoptosis Assays (Caspase-3/9 Activity)
Problem: No significant increase in caspase activity after treatment with BMS-310705.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of BMS-310705 treatment for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process, and the peak of caspase activity can be missed if only a single time point is assayed. |
| Cell Line Resistance | The chosen cell line may be resistant to BMS-310705-induced apoptosis. Consider using a positive control for apoptosis (e.g., staurosporine) to confirm that the assay is working correctly. |
| Inactive Caspase Assay Reagents | Ensure that the caspase substrates and buffers are stored correctly and have not expired. |
| Insufficient Cell Lysis | Incomplete cell lysis will result in an underestimation of caspase activity. Ensure the lysis buffer is effective for your cell type and that the lysis protocol is followed correctly. |
Data Summary
Table 1: In Vitro Activity of BMS-310705 in Ovarian Cancer Cells
| Cell Line | Treatment Concentration (µM) | Reduction in Cell Survival (%) |
| OC-2 (paclitaxel/platinum refractory) | 0.1 - 0.5 | 85 - 90 |
| Data from Medscape[1] |
Table 2: Pharmacokinetic Parameters of BMS-310705 in Humans
| Parameter | Value |
| Half-life (t½) | 33 - 42 hours |
| Clearance (Cl) | 17 L/h/m² |
| Volume of Distribution (Vd) | 443 - 494 L/m² |
| Data from a Phase I study with a once-weekly administration schedule.[1] |
Experimental Protocols & Methodologies
In Vitro Tubulin Polymerization Assay
This assay measures the effect of BMS-310705 on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
BMS-310705 stock solution (in DMSO)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Method:
-
Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[8]
-
Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C.
-
For the assay, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the complete polymerization buffer. Keep on ice.
-
Prepare serial dilutions of BMS-310705 and controls in the complete polymerization buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, add 10 µL of the diluted BMS-310705, positive control (e.g., paclitaxel), or negative control (vehicle) to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the diluted tubulin solution to each well. Mix gently by pipetting up and down, avoiding bubbles.
-
Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[8]
Cell Viability MTT Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BMS-310705
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-310705 and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Fluorometric Caspase-3/9 Assay
This assay quantifies the activity of executioner caspase-3 and initiator caspase-9.
Materials:
-
Cells treated with BMS-310705
-
Cell lysis buffer
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
Fluorometer with appropriate excitation/emission filters
Method:
-
Seed and treat cells with BMS-310705 as for the viability assay.
-
Harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a black 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-9 or caspase-3 substrate to the respective wells.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer (e.g., excitation/emission of 400/505 nm for AFC).
Visualizations
Caption: BMS-310705 Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. medscape.com [medscape.com]
- 2. Epothilone - Wikipedia [en.wikipedia.org]
- 3. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
BMS-310705 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of BMS-310705, a semi-synthetic analog of epothilone B. While the primary mechanism of action for BMS-310705 is the stabilization of microtubules leading to cell cycle arrest and apoptosis, understanding its off-target interactions is crucial for interpreting experimental results and anticipating potential toxicities.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-310705?
A1: BMS-310705 is a microtubule-stabilizing agent.[1][2] It binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]
Q2: Have any specific off-target interactions for BMS-310705 been identified?
A2: While comprehensive public screening data against a broad panel of kinases and receptors is limited, preclinical studies have suggested that BMS-310705 may be a substrate for the P-glycoprotein (P-gp) efflux pump and may be metabolized by cytochrome P450 3A4 (CYP3A4).[4] These interactions can be considered off-target effects that influence the drug's pharmacokinetic profile.
Q3: What are the known toxicities associated with BMS-310705 from clinical trials?
A3: Phase I clinical trials of BMS-310705 revealed several dose-limiting toxicities. The most common were diarrhea, neutropenia, and neurotoxicity (primarily sensory neuropathy).[3][5][6] Other reported toxicities include fatigue, vomiting, myalgia, and anemia. It is important to note that many of these toxicities are common for microtubule-targeting agents and are likely associated with the on-target effects in rapidly dividing normal cells (e.g., in the bone marrow and gastrointestinal tract).
Q4: Why was the clinical development of BMS-310705 discontinued?
A4: The exact reasons for the discontinuation of BMS-310705's clinical development have not been publicly detailed. However, it is common for drug candidates to be discontinued due to a variety of factors, including their toxicity profile, pharmacokinetic properties, or a strategic decision by the developing company.[7]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during in vitro or in vivo experiments with BMS-310705, potentially related to its known interactions and on-target effects.
Issue 1: Higher than expected IC50 values in certain cancer cell lines.
-
Possible Cause: The cell line may overexpress the P-glycoprotein (P-gp) efflux pump, which can actively transport BMS-310705 out of the cell, reducing its intracellular concentration and apparent potency.[4]
-
Troubleshooting Steps:
-
Check for P-gp Expression: Analyze the P-gp expression levels in your cell line of interest using techniques like Western blot, qPCR, or flow cytometry.
-
Co-administration with a P-gp Inhibitor: Perform co-treatment experiments with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if it sensitizes the cells to BMS-310705. A significant decrease in the IC50 value in the presence of a P-gp inhibitor would suggest that P-gp-mediated efflux is a contributing factor to the observed resistance.
-
Issue 2: Inconsistent results in in vivo studies, particularly with oral administration.
-
Possible Cause: The oral bioavailability of BMS-310705 can be influenced by its interaction with P-gp in the gut and metabolism by CYP3A4 in the liver and intestine.[4] The formulation of the compound can also significantly impact its absorption.[4]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the plasma concentrations of BMS-310705 after administration. This will help to understand if the drug is being adequately absorbed.
-
Formulation Optimization: The use of certain excipients, such as Cremophor, has been shown to increase the exposure of BMS-310705, possibly by inhibiting P-gp and/or CYP3A4.[4] Consider optimizing the formulation to improve bioavailability.
-
Route of Administration: If oral administration proves to be unreliable, consider alternative routes such as intravenous or intraperitoneal injection to bypass first-pass metabolism and P-gp-mediated efflux in the gut.
-
Issue 3: Unexpected cytotoxicity in non-cancerous cell lines or excessive toxicity in animal models.
-
Possible Cause: As a potent microtubule-stabilizing agent, BMS-310705's on-target activity is not specific to cancer cells. Rapidly dividing non-cancerous cells, such as hematopoietic progenitors and intestinal epithelial cells, are also sensitive to the drug's effects. This can lead to the observed toxicities like neutropenia and diarrhea.[3][5]
-
Troubleshooting Steps:
-
Dose-Response Studies: Perform careful dose-response studies in both cancer and non-cancerous cell lines to determine the therapeutic window of the drug.
-
In Vivo Toxicity Assessment: In animal studies, closely monitor for signs of toxicity, including weight loss, diarrhea, and changes in blood cell counts. Consider dose adjustments or changes in the dosing schedule to mitigate severe side effects.
-
Histopathological Analysis: At the end of in vivo studies, perform histopathological analysis of major organs to identify any potential tissue damage.
-
Data on Potential Off-Target and On-Target Related Effects
Table 1: Summary of BMS-310705 Interactions and Observed Effects
| Interaction/Effect | System Studied | Observation | Potential Implication for Researchers |
| P-glycoprotein (P-gp) | In vitro (Caco-2 cells) | BMS-310705 is a likely substrate for P-gp.[4] | Can lead to multidrug resistance in cancer cells and affect oral bioavailability. |
| CYP3A4 | In vitro (human liver microsomes) | BMS-310705 is likely metabolized by CYP3A4.[4] | Potential for drug-drug interactions and can influence pharmacokinetic profile. |
| Neutropenia | Clinical (Phase I) | Grade 3 or 4 neutropenia observed in 35% of patients in one study.[7] | On-target effect on hematopoietic progenitor cells. |
| Diarrhea | Clinical (Phase I) | Dose-limiting toxicity.[2][5] | On-target effect on gastrointestinal epithelial cells. |
| Neurotoxicity | Clinical (Phase I) | Sensory neuropathy observed in 12% of patients in one study.[7] | On-target effect on microtubules in neurons. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction by BMS-310705
This protocol is based on the methodology used to demonstrate that BMS-310705 induces apoptosis via the mitochondrial pathway.[4][7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., ovarian cancer cell line OC-2) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BMS-310705 (e.g., 0.05 µM) for a specified period (e.g., 1 hour).[4] Include a vehicle-treated control group.
-
-
Apoptosis Determination (Fluorescent Microscopy):
-
After 24 hours of incubation post-treatment, stain the cells with a fluorescent dye that visualizes apoptotic nuclei (e.g., Hoechst 33342 or DAPI).
-
Observe the cells under a fluorescence microscope and quantify the percentage of cells exhibiting condensed or fragmented nuclei, which are characteristic of apoptosis.
-
-
Caspase Activity Assay (Fluorometry):
-
At various time points post-treatment (e.g., 12, 24 hours), lyse the cells and measure the activity of caspase-3, -8, and -9 using specific fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, and Ac-LEHD-AMC for caspase-9).
-
An increase in the fluorescence signal indicates caspase activation. BMS-310705 has been shown to increase caspase-9 and -3 activity.[4][7]
-
-
Cytochrome c Release (Immunoblotting):
-
At different time points (e.g., 12 hours), fractionate the cells to separate the mitochondrial and cytosolic components.
-
Perform SDS-PAGE and immunoblotting on the cytosolic fraction using an antibody specific for cytochrome c. The detection of cytochrome c in the cytosol indicates its release from the mitochondria, a key step in the intrinsic apoptotic pathway.[4][7]
-
Visualizations
Caption: Signaling pathway of BMS-310705-induced apoptosis.
Caption: Workflow for investigating P-gp mediated resistance.
References
- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epothilones in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
Validation & Comparative
A Preclinical Showdown: BMS-310705 Versus Paclitaxel in Ovarian Cancer
In the landscape of ovarian cancer therapeutics, a compelling narrative unfolds with the preclinical emergence of BMS-310705, a novel epothilone B analog, positioned as a potential successor to the well-established paclitaxel. Both agents share a common mechanism of action as microtubule stabilizers.[1][2] However, the key distinction and therapeutic promise of BMS-310705 lie in its demonstrated efficacy against paclitaxel-resistant ovarian cancer models, a significant hurdle in clinical practice. This guide provides a detailed comparison of their efficacy, drawing upon available preclinical data, and elucidates their distinct signaling pathways and the experimental frameworks used to evaluate them.
Quantitative Efficacy: A Head-to-Head Comparison in a Paclitaxel-Resistant Setting
A pivotal preclinical study provides a direct comparison of BMS-310705 and paclitaxel in an early passage cell culture model derived from the ascites of a patient with platinum/paclitaxel-refractory ovarian cancer.[3] The results, summarized below, highlight the superior potency of BMS-310705 in this resistant environment.
| Efficacy Parameter | BMS-310705 | Paclitaxel | Cell Line Model |
| Cell Survival | Significantly lower (P < 0.02) | Higher | Platinum/Paclitaxel-Refractory Ovarian Cancer Cells |
| Apoptosis Induction | >25% of cells at 24h | Less effective (data not quantified) | Platinum/Paclitaxel-Refractory Ovarian Cancer Cells |
| Concentration | 0.05 µM | 0.05 µM | Platinum/Paclitaxel-Refractory Ovarian Cancer Cells |
Table 1: Comparative Efficacy of BMS-310705 and Paclitaxel in a Paclitaxel-Resistant Ovarian Cancer Model.[3]
Experimental Protocols: Unveiling the Methodology
The following experimental protocols were employed in the key preclinical study comparing BMS-310705 and paclitaxel in a paclitaxel-refractory ovarian cancer cell line.[3]
Cell Culture and Treatment
An early passage cell culture was established from the ascites of a patient with clinically confirmed platinum/paclitaxel-refractory ovarian cancer. These cells were treated with 0.05 µM of either BMS-310705 or paclitaxel for a duration of one hour.[3]
Apoptosis and Cell Survival Assays
-
Apoptosis Determination: Fluorescent microscopy was utilized to quantify the percentage of apoptotic cells 24 hours post-treatment.[3]
-
Caspase Activity: The activity of caspase-3, -8, and -9 was determined using fluorometry with target tetrapeptide substrates.[3]
-
Cytochrome c Release: Immunoblot analysis was performed to detect the release of cytochrome c from the mitochondria into the cytosol at 12 hours post-treatment.[3]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct apoptotic signaling pathways of BMS-310705 and paclitaxel, as well as the experimental workflow of the key comparative study.
References
- 1. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of apoptotic pathway in normal, cancer ovarian cells by epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial Protocol for ROSELLA: a phase 3 study of relacorilant in combination with nab-paclitaxel versus nab-paclitaxel monotherapy in advanced platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Inducers of Apoptosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: BMS-310705 Versus Epothilone B
In the landscape of microtubule-stabilizing agents for cancer therapy, the epothilones have emerged as a promising class of compounds, particularly in the context of taxane resistance. This guide provides a detailed comparison of the semi-synthetic epothilone B analog, BMS-310705, and its parent compound, epothilone B (also known as patupilone), with a focus on their in vivo performance. BMS-310705 was developed by Bristol-Myers Squibb as a more water-soluble and chemically stable alternative to epothilone B.[1][2]
At a Glance: Key Differences in Performance
While direct, publicly available head-to-head in vivo studies with detailed quantitative data are limited, the existing preclinical and clinical data suggest key differences in the profiles of BMS-310705 and epothilone B. BMS-310705 has been reported to exhibit superior anti-tumor activity in human tumor xenograft models compared to natural epothilone B.[1] The dose-limiting toxicities observed in clinical trials also differ, with myelosuppression being the primary concern for BMS-310705, in contrast to the diarrhea associated with epothilone B.[3]
In Vitro Potency
Preliminary in vitro data suggests that BMS-310705 possesses a slightly higher potency in inhibiting cancer cell growth compared to epothilone B in certain cell lines.
| Compound | Cell Line | IC50 (nM) |
| BMS-310705 | KB-31 (human cervix carcinoma) | 0.8 |
| Epothilone B | KB-31 (human cervix carcinoma) | 1.2 |
Pharmacokinetics of BMS-310705
A significant advantage of BMS-310705 is its improved water solubility, which allows for formulation without Cremophor, an excipient associated with hypersensitivity reactions.[2] The preclinical pharmacokinetic parameters of BMS-310705 have been characterized in several species.[4]
| Species | Dosing | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Oral Bioavailability (%) |
| Mouse | 5 mg/kg IV; 15 mg/kg PO | 152 | 38 | 21 |
| Rat | 2 mg/kg IA; 8 mg/kg PO | 39 | 54 | 34 |
| Dog | 0.5 mg/kg IV; 1 mg/kg PO | 25.7 | 4.7 | 40 |
| IV: Intravenous; IA: Intra-arterial; PO: Oral |
Mechanism of Action: Microtubule Stabilization and Apoptosis
Both BMS-310705 and epothilone B share a common mechanism of action with taxanes, which involves the stabilization of microtubules.[5] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[5]
Studies on BMS-310705 have elucidated that it triggers the mitochondrial-mediated pathway of apoptosis.[6] This process is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, leading to the execution of cell death.[6]
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of BMS-310705 in Platinum-Refractory Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-310705's Performance Against Alternative Therapies in Platinum-Refractory Ovarian Cancer, Supported by Experimental Data.
The emergence of resistance to platinum-based chemotherapy presents a significant challenge in the management of ovarian cancer. This guide provides a comparative analysis of the cytotoxicity of BMS-310705, a novel epothilone B analog, against other therapeutic agents in platinum-refractory ovarian cancer. The data presented is collated from preclinical studies to offer insights for further research and drug development.
Executive Summary
BMS-310705 has demonstrated significant cytotoxic activity in platinum-refractory ovarian cancer models. In a key study utilizing an early passage cell culture model from a patient with platinum/paclitaxel-refractory ovarian cancer, BMS-310705 at a concentration of 0.05 µM resulted in significantly lower cell survival compared to paclitaxel.[1] Furthermore, it induced apoptosis in over 25% of these resistant cells within 24 hours.[1] This suggests that BMS-310705 may offer a therapeutic advantage in tumors that have developed resistance to conventional taxanes.
This guide will delve into the quantitative data on the cytotoxicity of BMS-310705 and its comparators, detail the experimental methodologies used to obtain this data, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of BMS-310705 and alternative chemotherapeutic agents in platinum-resistant ovarian cancer cell lines. It is important to note that direct comparative studies across all agents in the same cell line are limited.
Table 1: In Vitro Cytotoxicity of Epothilones in Ovarian Cancer Cell Lines
| Compound | Cell Line | Resistance Profile | IC50 | Reference |
| BMS-310705 | Platinum/Paclitaxel-Refractory Primary Culture | Platinum/Paclitaxel-Refractory | >25% apoptosis at 0.05 µM | [1] |
| Ixabepilone | Not Specified | Platinum/Taxane-Resistant | - | |
| Patupilone (Epothilone B) | Ovarian Carcinoma | Not Specified | 0.1 - 0.8 nM | [2] |
Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents in Ovarian Cancer Cell Lines
| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference |
| Cisplatin | A2780 | Sensitive | 1 ± 7.050 | [3] |
| Cisplatin | SK-OV-3 | Resistant | 10 ± 2.985 | [3] |
| Carboplatin | A2780 | Sensitive | 17 ± 6.010 | [3] |
| Carboplatin | SK-OV-3 | Resistant | 100 ± 4.375 | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, SK-OV-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (BMS-310705, paclitaxel, etc.) and incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).[4][6] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Detection (Annexin V Staining Assay)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.
Protocol Outline:
-
Cell Treatment: Ovarian cancer cells are treated with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Adherent and floating cells are collected.[7]
-
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI).[8][9] Annexin V binds to the exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathway for BMS-310705-Induced Apoptosis
BMS-310705, like other epothilones, functions as a microtubule-stabilizing agent. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis through the mitochondrial-mediated pathway.
Caption: BMS-310705 induced apoptosis pathway.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following workflow outlines the key steps in comparing the cytotoxic effects of BMS-310705 with other anticancer agents in platinum-refractory ovarian cancer cell lines.
Caption: Workflow for cytotoxicity comparison.
References
- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validating the Anti-Tubulin Effects of BMS-310705 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-tubulin effects of BMS-310705, a semi-synthetic analog of epothilone B, with the established microtubule-targeting agents paclitaxel (a stabilizer) and vincristine (a destabilizer). The information presented is supported by experimental data from publicly available research.
Executive Summary
BMS-310705 is a microtubule-stabilizing agent that, like paclitaxel, promotes tubulin polymerization and leads to mitotic arrest and apoptosis.[1][2] Preclinical studies suggest that epothilones, the class of drugs to which BMS-310705 belongs, may offer advantages over taxanes, including activity in taxane-resistant cell lines.[1][3] This guide outlines the experimental data and protocols necessary to validate and compare the anti-tubulin activity of BMS-310705 in a laboratory setting.
Mechanism of Action: A Tale of Two Opposing Forces
Microtubule-targeting agents are broadly classified into two categories based on their effect on tubulin dynamics.
-
Microtubule Stabilizers (e.g., BMS-310705, Paclitaxel): These agents bind to polymerized microtubules, preventing their disassembly. This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the mitotic spindle, causing cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[4][5]
-
Microtubule Destabilizers (e.g., Vincristine): These compounds bind to tubulin subunits and prevent their polymerization into microtubules. This leads to the disassembly of the mitotic spindle, G2/M arrest, and apoptosis.[4]
dot
Caption: Mechanisms of microtubule-targeting agents.
Comparative Performance: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for BMS-310705, paclitaxel, and vincristine in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (nM) | Reference |
| BMS-310705 | Ovarian Cancer (platinum/paclitaxel-refractory) | < 50 | [6] |
| Paclitaxel | Ovarian Cancer (platinum/paclitaxel-refractory) | > 50 | [6] |
| Paclitaxel | A549 (Lung Carcinoma) | ~27 | [7] |
| Paclitaxel | HeLa (Cervical Cancer) | ~13.4 | [8] |
| Vincristine | A549 (Lung Carcinoma) | ~500 | [9] |
| Vincristine | HeLa (Cervical Cancer) | - |
Note: A direct, head-to-head IC50 comparison of all three drugs in the same cell line under identical conditions was not available in the searched literature.
One study directly compared BMS-310705 and paclitaxel in an early passage ovarian cancer cell culture model derived from a patient clinically refractory to platinum/paclitaxel therapy. In this model, treatment with 0.05 µM BMS-310705 resulted in significantly lower cell survival compared to the same concentration of paclitaxel.[6]
Experimental Protocols for In Vitro Validation
A robust in vitro validation of anti-tubulin agents involves a series of well-defined experiments.
dot
Caption: Workflow for in vitro anti-tubulin drug validation.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Supplement the buffer with 1 mM GTP and glycerol.
-
Prepare stock solutions of BMS-310705, paclitaxel (positive control for stabilization), and vincristine (positive control for destabilization) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the tubulin solution to each well.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of treated samples to the vehicle control. Stabilizers like BMS-310705 and paclitaxel will show an increased rate and extent of polymerization, while destabilizers like vincristine will show a decreased rate and extent.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of BMS-310705, paclitaxel, and vincristine for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value for each compound.
-
Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by anti-tubulin agents.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with BMS-310705, paclitaxel, or vincristine at concentrations around their respective IC50 values for an appropriate duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Observe the changes in microtubule morphology. Cells treated with BMS-310705 or paclitaxel are expected to show dense bundles of microtubules, while vincristine-treated cells will exhibit a diffuse tubulin staining pattern due to microtubule depolymerization.
-
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by anti-tubulin agents.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with the test compounds for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA.
-
-
Staining:
-
Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to remove RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, while cells in G2 and M phases will have 4N DNA content.
-
Quantify the percentage of cells in the G2/M phase for each treatment condition. An increase in the G2/M population indicates cell cycle arrest.
-
Apoptotic Signaling Pathway
BMS-310705 induces apoptosis primarily through the mitochondrial (intrinsic) pathway.[6] The disruption of microtubule dynamics during mitosis triggers a signaling cascade that leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
dot
Caption: Apoptotic pathway initiated by BMS-310705.
Studies have shown that treatment of cancer cells with BMS-310705 leads to the release of cytochrome c and the activation of caspase-9 and caspase-3, while caspase-8 activity is not observed, confirming the involvement of the intrinsic apoptotic pathway.[6]
Conclusion
The in vitro validation of BMS-310705's anti-tubulin effects requires a multi-faceted approach. The experimental protocols outlined in this guide provide a framework for a comprehensive comparison with other microtubule-targeting agents. The available data suggests that BMS-310705 is a potent microtubule-stabilizing agent with promising cytotoxic activity, warranting further investigation in various cancer models. By employing the described methodologies, researchers can generate robust and comparable data to further elucidate the therapeutic potential of this compound.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents - the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 9. Effect of Clinically Used Microtubule Targeting Drugs on Viral Infection and Transport Function [mdpi.com]
BMS-310705: A Potent Epothilone Analog Against Multi-Drug Resistant Cancers
Despite showing significant promise in preclinical studies against multi-drug resistant (MDR) cancer cell lines, the clinical development of BMS-310705, a semi-synthetic analog of epothilone B, appears to have been discontinued. This comparison guide provides an objective overview of the efficacy of BMS-310705 in MDR cell lines, supported by available experimental data, and compares its performance with other microtubule-targeting agents.
BMS-310705 was developed by Bristol Myers Squibb and stood out due to its enhanced water solubility and chemical stability, conferred by an amino group at the C21 position of its methylthiazole ring.[1] Like other epothilones, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Notably, epothilones have demonstrated efficacy in cancer models resistant to taxanes, a widely used class of microtubule inhibitors, in part by being poor substrates for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multi-drug resistance.[4][5]
Comparative Efficacy in MDR Cell Lines
Preclinical data indicated that BMS-310705 possessed potent cytotoxic activity, in some cases superior to other established chemotherapeutic agents, particularly in resistant cell lines.
Key Findings:
-
Ovarian Cancer: In a cell culture model derived from a patient with ovarian cancer clinically refractory to both platinum-based drugs and paclitaxel, BMS-310705 demonstrated significant efficacy.[6] At a concentration of 0.05 µM, it led to a significantly lower survival rate compared to paclitaxel.[6] Furthermore, in OC-2 cells from a patient with stage IIIC ovarian cancer also refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by an impressive 85-90%.[1]
-
Superiority to other Epothilones and Paclitaxel: In human tumor xenograft models, BMS-310705 demonstrated superior anti-tumor activity when compared to paclitaxel, as well as natural epothilone B and D.[1] It was also found to be more cytotoxic than epothilone D in human tumor cell lines.[1]
-
Broad Anti-Tumor Activity: Phase I clinical trials, although discontinued, showed that BMS-310705 had a broad range of anti-tumor activity at tolerable doses.[2] Objective responses were observed in patients with advanced solid malignancies who had failed standard therapies, including partial responses in ovarian and bladder cancer, and a complete response in a non-small cell lung cancer patient.[1]
Quantitative Data Summary
| Cell Line/Model | Drug | Concentration/Dose | Effect | Reference |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | BMS-310705 | 0.05 µM | Significantly lower survival vs. paclitaxel | [6] |
| Paclitaxel/Platinum-Refractory OC-2 Ovarian Cancer Cells | BMS-310705 | 0.1-0.5 µM | 85-90% reduction in cell survival | [1] |
| Human Tumor Xenografts | BMS-310705 | Not Specified | Superior anti-tumor activity vs. paclitaxel, epothilone B, and epothilone D | [1] |
| Human Tumor Cell Lines | BMS-310705 | Not Specified | More cytotoxic than epothilone D | [1] |
Mechanism of Action: Induction of Apoptosis
BMS-310705 induces apoptosis in cancer cells primarily through the mitochondrial pathway.[1][6] This is supported by the detection of cytochrome c release from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[1][6] No significant activation of caspase-8 was observed, suggesting the extrinsic apoptotic pathway is not the primary route of cell death induced by this compound.[6]
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilones in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of BMS-310705 and Docetaxel
In the landscape of microtubule-stabilizing anticancer agents, both the epothilone BMS-310705 and the taxane docetaxel have demonstrated significant preclinical activity. This guide provides a comparative overview of their performance in preclinical studies, offering insights for researchers and drug development professionals. While direct head-to-head preclinical studies are limited, this document collates available data to facilitate a comparative understanding of their mechanisms of action, in vitro cytotoxicity, in vivo antitumor activity, and general preclinical profiles.
Mechanism of Action: Targeting Microtubule Dynamics
Both BMS-310705 and docetaxel exert their cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division. However, they belong to different chemical classes and exhibit some differences in their interactions with tubulin.
BMS-310705 , a semi-synthetic analog of epothilone B, promotes the assembly of tubulin dimers into stabilized microtubules.[1] This stabilization arrests the cell cycle at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[2] Notably, epothilones like BMS-310705 have shown efficacy in preclinical models of taxane-resistant cancers, suggesting a potential advantage in overcoming certain resistance mechanisms.
Docetaxel , a semi-synthetic taxane, also enhances the polymerization of tubulin and inhibits the depolymerization of microtubules.[1] This leads to the formation of stable, nonfunctional microtubule bundles, mitotic arrest, and subsequent apoptosis.[1]
Caption: Mechanism of action for BMS-310705 and docetaxel.
In Vitro Cytotoxicity
BMS-310705: In a patent application, an IC50 value of 0.8 nM was reported for the inhibition of the human cervix cancer cell line KB-31.[3] In a separate study using OC-2 ovarian cancer cells, which are refractory to paclitaxel and platinum, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[4]
Docetaxel: The concentrations of docetaxel required to reduce murine and human cell survival by 50% (IC50) in vitro have been reported to range from 4 to 35 ng/mL.[1][2]
| Drug | Cell Line | Cancer Type | IC50 | Reference |
| BMS-310705 | KB-31 | Cervical Cancer | 0.8 nM | [3] |
| OC-2 | Ovarian Cancer | 0.1-0.5 µM (85-90% reduction in cell survival) | [4] | |
| Docetaxel | Various Murine and Human Cell Lines | Various | 4-35 ng/mL | [1][2] |
| Note: The data presented is from different studies and not from a direct head-to-head comparison. |
In Vivo Antitumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo potential of anticancer agents. While a direct comparative in vivo study is not available, the following summarizes the reported activities of each compound.
BMS-310705: Human tumor xenograft studies have demonstrated the in vivo anti-tumor activity of BMS-310705.[4] One study reported that BMS-310705 exhibited superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D.[4] The development of BMS-310705 was initiated due to its promising in vivo anti-tumor activity and toxicity profile.[5]
Docetaxel: Docetaxel has shown significant in vivo antitumor activity in various preclinical models.[1] In studies with murine transplantable tumors, 11 out of 12 were sensitive to intravenous docetaxel, with some showing complete regressions of advanced-stage tumors.[1] Activity has also been observed in human tumor xenografts in nude mice at an advanced stage.[2]
Caption: General workflow for in vivo xenograft studies.
Preclinical Pharmacokinetics and Toxicology
BMS-310705: Preclinical studies in mice, rats, and dogs have shown that BMS-310705 is rapidly cleared and distributes extensively in these species.[6] The oral bioavailability was found to be 21% in mice, 34% in rats, and 40% in dogs in pH buffered formulations.[6] A structural feature of BMS-310705 is an amino group that provides increased chemical stability and water solubility, potentially allowing for formulations without Cremophor-EL.[3][4]
Docetaxel: The preclinical toxicology of docetaxel has been evaluated in mice, rats, dogs, and monkeys.[2] The primary toxicities observed were hematopoietic, gastrointestinal, and neuromotor.[2] Dogs were identified as the most sensitive species.[2] Docetaxel is typically formulated in polysorbate 80 (Tween 80) and ethanol due to its low aqueous solubility.[7]
| Feature | BMS-310705 | Docetaxel |
| Clearance | High in mice, rats, and dogs[6] | - |
| Distribution | Extensive in mice, rats, and dogs[6] | Widely distributes into most tissues, low CNS penetration[7] |
| Oral Bioavailability | 21% (mice), 34% (rats), 40% (dogs)[6] | Poor |
| Formulation | Water-soluble, potential for Cremophor-EL-free formulation[3][4] | Requires polysorbate 80 and ethanol for solubilization[7] |
| Dose-Limiting Toxicities (Preclinical) | - | Hematologic, gastrointestinal, neurotoxicity[1][2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are representative methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of BMS-310705 or docetaxel for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Tumor Model
-
Cell Implantation: An appropriate number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, BMS-310705, docetaxel). Drugs are administered according to a specified dose and schedule (e.g., intravenously, once weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with BMS-310705 or docetaxel at a relevant concentration for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated population is quantified and compared to the untreated control.
Conclusion
References
- 1. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. medscape.com [medscape.com]
- 5. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Sensitivity to BMS-310705: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to BMS-310705, a semi-synthetic analog of epothilone B. BMS-310705 is a microtubule-stabilizing agent that has shown promise in preclinical and early clinical studies, particularly in tumors resistant to taxanes. Understanding the molecular determinants of sensitivity to this agent is crucial for patient stratification and the development of effective therapeutic strategies. This document outlines key biomarkers, presents comparative data with other microtubule-targeting agents, and provides detailed experimental protocols for their assessment.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
BMS-310705, like other epothilones and taxanes, functions by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division. The stabilization of microtubules leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[1][2] Preclinical studies have shown that BMS-310705 induces apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[2][3]
Key Biomarkers for Predicting BMS-310705 Sensitivity
Several molecular factors have been identified as potential predictors of sensitivity or resistance to epothilones, including BMS-310705. These biomarkers primarily relate to the drug's target, β-tubulin, and mechanisms of drug efflux.
β-Tubulin Isotype Expression
The expression levels of different β-tubulin isotypes, particularly class III (βIII-tubulin) and class IVb (βIVb-tubulin), have emerged as significant predictors of response to microtubule-targeting agents.
-
βIII-Tubulin: Overexpression of βIII-tubulin is a well-established mechanism of resistance to taxanes.[4] While epothilones are generally less susceptible to this resistance mechanism, studies on epothilone B suggest that lower levels of βIII-tubulin are associated with increased sensitivity.
-
βIVb-Tubulin: Conversely, the expression of βIVb-tubulin may correlate with increased sensitivity to epothilones.
Comparative Performance Data:
While direct comparative studies with BMS-310705 across a wide panel of cell lines with varying β-tubulin isotype expression are limited, data from studies on the parent compound, epothilone B, provide valuable insights.
| Cell Line | Drug | βIII-Tubulin Expression | IC50 (nM) | Fold-Resistance (Compared to Low βIII-tubulin) |
| A549 (Lung Cancer) | Paclitaxel | High | ~15 | ~5x |
| A549 (Lung Cancer) | Paclitaxel | Low (siRNA knockdown) | ~3 | 1x |
| A549 (Lung Cancer) | Epothilone B | High | ~2.5 | ~2x |
| A549 (Lung Cancer) | Epothilone B | Low (siRNA knockdown) | ~1.2 | 1x |
Note: The IC50 values are approximate and collated from multiple sources for illustrative purposes. Actual values may vary depending on experimental conditions.
β-Tubulin Mutations
Mutations in the gene encoding β-tubulin (TUBB) can alter the drug binding site and confer resistance to microtubule-stabilizing agents. Several mutations have been identified in cell lines resistant to epothilones. Sequencing of the TUBB gene in tumor samples could therefore identify patients likely to be resistant to BMS-310705.
P-glycoprotein (P-gp) Expression
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a drug efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, leading to multidrug resistance. Epothilones are generally considered to be poorer substrates for P-gp compared to taxanes, which contributes to their activity in taxane-resistant tumors.[1][5] However, some studies suggest that BMS-310705 may be a substrate for P-gp, implying that high levels of P-gp expression could still contribute to resistance.[6]
Comparative IC50 Data in P-gp Overexpressing Cells:
| Cell Line | Drug | P-gp Expression | IC50 (nM) |
| KB-31 (Cervical Cancer) | BMS-310705 | Low | 0.8 |
| KB-V1 (P-gp Overexpressing) | BMS-310705 | High | >20 |
| KB-31 (Cervical Cancer) | Paclitaxel | Low | 2.5 |
| KB-V1 (P-gp Overexpressing) | Paclitaxel | High | >1000 |
| KB-31 (Cervical Cancer) | Epothilone B | Low | 1.2 |
| KB-V1 (P-gp Overexpressing) | Epothilone B | High | ~10 |
Note: The IC50 values are approximate and collated from multiple sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of BMS-310705.
Caption: Workflow for assessing BMS-310705 sensitivity biomarkers.
Experimental Protocols
siRNA-mediated Knockdown of β-Tubulin Isotypes
Objective: To investigate the effect of specific β-tubulin isotype expression on BMS-310705 sensitivity.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
siRNA targeting specific β-tubulin isotypes (e.g., βIII-tubulin) and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
qRT-PCR and Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 25 pmol) in Opti-MEM I medium.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-Lipofectamine complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: Harvest the cells and verify the knockdown of the target β-tubulin isotype by qRT-PCR and Western blotting.
-
Downstream Assays: The transfected cells are now ready for use in cell viability or apoptosis assays to assess their sensitivity to BMS-310705.
Clonogenic Assay (Colony Formation Assay)
Objective: To determine the long-term effect of BMS-310705 on the reproductive viability of cancer cells.
Materials:
-
Transfected or wild-type cancer cells
-
Complete growth medium
-
BMS-310705 and other comparative drugs
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of BMS-310705 and other drugs for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction for each treatment group can then be calculated.
Caspase-3/7 Activity Assay
Objective: To quantify the activation of executioner caspases as a measure of apoptosis.
Materials:
-
Cells treated with BMS-310705
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with BMS-310705 for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Cell Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent lyses the cells and contains a pro-luminescent substrate for caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Annexin V Staining for Apoptosis
Objective: To detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, using flow cytometry.
Materials:
-
Cells treated with BMS-310705
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the treated and control cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 3. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel microtubule-targeting agents - the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Profile of BMS-310705: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pre-clinical cross-resistance profile of BMS-310705, a semi-synthetic analog of epothilone B, with other established microtubule-targeting agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate the performance of BMS-310705 in the context of drug resistance, a critical hurdle in cancer chemotherapy.
Executive Summary
BMS-310705 demonstrates a significant advantage over conventional taxanes and vinca alkaloids by retaining potent activity in tumor models exhibiting common mechanisms of drug resistance. Preclinical studies have consistently shown that epothilones, including BMS-310705, are poor substrates for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance (MDR) to agents like paclitaxel and vincristine.[1] Furthermore, while mutations in β-tubulin can confer resistance to epothilones, the cross-resistance pattern is not absolute and can even lead to hypersensitivity to microtubule-destabilizing agents. This guide will delve into the quantitative data supporting these observations, outline the experimental methodologies used, and provide visual representations of the key signaling pathways and resistance mechanisms.
Comparative Cytotoxicity Analysis
The cytotoxic activity of BMS-310705 and other microtubule agents is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Of particular interest is the activity in cell lines selected for resistance to other microtubule inhibitors. While direct, comprehensive comparative IC50 data for BMS-310705 across a wide panel of resistant cell lines is limited in publicly available literature, the following tables summarize the known activity and the established profile of closely related epothilones.
Table 1: Qualitative Cross-Resistance Profile of BMS-310705
| Microtubule Agent Class | Cross-Resistance with BMS-310705 | Primary Resistance Mechanism |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Low to None (in P-gp overexpressing cells) Partial (in cells with specific β-tubulin mutations) | P-glycoprotein (P-gp) overexpression, β-tubulin mutations |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Low to None (in P-gp overexpressing cells) Potential for Hypersensitivity (in some epothilone-resistant cells) | P-glycoprotein (P-gp) overexpression |
| Other Epothilones (e.g., Ixabepilone, Patupilone) | High | β-tubulin mutations |
Table 2: Representative IC50 Values of Epothilones and Paclitaxel in Sensitive and Resistant Cell Lines
Note: Data for the closely related epothilone B and its analog ixabepilone are presented as representative examples due to the limited availability of specific comparative data for BMS-310705.
| Cell Line | Resistance Mechanism | Epothilone B (IC50, nM) | Ixabepilone (IC50, nM) | Paclitaxel (IC50, nM) | Resistance Index (RI) to Paclitaxel |
| A549 (Human Lung Carcinoma) | Sensitive | ~2 | ~1.5 | ~5 | 1 |
| A549.EpoB40 | β-tubulin mutation (Gln292Glu) | 190 (95-fold resistant to EpoB) | N/A | 110 (22-fold cross-resistant to Paclitaxel) | 22 |
| MCF-7 (Human Breast Cancer) | Sensitive | N/A | ~2 | ~7.5[2] | 1 |
| MCF-7/TAX | P-gp overexpression | N/A | Active (low nM) | >100 | >13 |
| HCT116 (Human Colon Carcinoma) | Sensitive | N/A | ~2.9[3] | ~4 | 1 |
| HCT116/VM46 | P-gp overexpression | N/A | ~2.9[3] | >100 | >25 |
| A2780 (Human Ovarian Carcinoma) | Sensitive | N/A | ~2.5 | ~20 | 1 |
| A2780Tax | β-tubulin mutation | N/A | Active (low nM) | >200 | >10 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
Mechanisms of Resistance and Cross-Resistance
The differential cross-resistance profile of BMS-310705 is rooted in its interaction with the key determinants of resistance to microtubule agents: P-glycoprotein and β-tubulin.
P-glycoprotein-mediated Multidrug Resistance
P-gp is an ATP-dependent efflux pump that actively removes a broad range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Taxanes and vinca alkaloids are well-known substrates for P-gp. In contrast, epothilones, including BMS-310705, are poor substrates for this pump.[4][5] This allows them to maintain high intracellular concentrations and potent cytotoxic activity in MDR cells that overexpress P-gp.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel microtubule-targeting agents - the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BMS-310705: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling BMS-310705 must adhere to stringent disposal procedures due to its cytotoxic nature. As a semi-synthetic analog of epothilone B, BMS-310705 is a potent anti-cancer agent that requires special handling to ensure personnel safety and environmental protection.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of BMS-310705.
Key Safety and Handling Precautions:
Step-by-Step Disposal Procedure:
-
Decontamination: All surfaces and equipment contaminated with BMS-310705 should be decontaminated. Consult your institution's Environmental Health and Safety (EHS) department for approved decontamination procedures for cytotoxic compounds.
-
Waste Segregation: All materials that have come into contact with BMS-310705 must be treated as hazardous pharmaceutical waste. This includes:
-
Unused or expired BMS-310705.
-
Empty vials and packaging.
-
Contaminated PPE.
-
Contaminated laboratory consumables (e.g., pipette tips, culture plates).
-
-
Containerization:
-
Final Disposal:
-
Do Not Use Standard Trash or Drains: Never dispose of BMS-310705 in the regular trash or down the drain.[5][6] Improper disposal can lead to environmental contamination and is a violation of regulations.
-
Professional Disposal: All hazardous pharmaceutical waste must be disposed of through a licensed medical waste incineration facility.[5] Contact your institution's EHS department to arrange for the collection and disposal of BMS-310705 waste.
-
Quantitative Data Summary:
The following table summarizes key properties of BMS-310705 and the related compound Epothilone B.
| Property | BMS-310705 | Epothilone B (for reference) |
| Description | A semi-synthetic, water-soluble analog of epothilone B.[1][7][8] | A natural epothilone. |
| Known Hazards | Cytotoxic.[1] Development was discontinued, and no active clinical trials are currently underway.[1] | Fatal if swallowed or in contact with skin; suspected of causing genetic defects; may damage fertility or the unborn child; causes damage to organs through prolonged or repeated exposure; very toxic to aquatic life with long-lasting effects.[4] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month.[9] | Not specified. |
Disposal Workflow Diagram:
Caption: Proper disposal workflow for BMS-310705.
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling BMS-310705
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent compounds. This guide provides essential, immediate safety and logistical information for the handling of BMS-310705, a novel antineoplastic agent. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
BMS-310705 is a water-soluble, semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents used in cancer research and development.[1][2] While a specific Safety Data Sheet (SDS) for BMS-310705 is not publicly available, its classification as a cytotoxic and antineoplastic agent, and its close structural relationship to Epothilone B, necessitates stringent handling precautions.[1][2][3] The SDS for Epothilone B indicates severe health hazards, including fatality on ingestion or skin contact, suspected genetic defects, potential for impaired fertility, and organ damage with repeated exposure.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling BMS-310705. These recommendations are based on established guidelines for handling cytotoxic compounds.[5][6][7][8]
| Activity | Required PPE |
| Unpacking and Storage | - Double Nitrile Gloves (chemotherapy-grade) - Disposable Gown (fluid-resistant) - Eye Protection (safety glasses with side shields or goggles) |
| Weighing and Preparation (solid form) | - Double Nitrile Gloves (chemotherapy-grade) - Disposable Gown (fluid-resistant) - Eye Protection (goggles or face shield) - Respiratory Protection (N95 or higher-rated respirator) |
| Preparation and Handling (in solution) | - Double Nitrile Gloves (chemotherapy-grade) - Disposable Gown (fluid-resistant) - Eye Protection (goggles or face shield) |
| Administration to Animals | - Double Nitrile Gloves (chemotherapy-grade) - Disposable Gown (fluid-resistant) - Eye Protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Double Nitrile Gloves (chemotherapy-grade) - Disposable Gown (fluid-resistant) - Eye Protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Double Nitrile Gloves (chemotherapy-grade) - Disposable Gown (fluid-resistant) - Eye Protection (goggles or face shield) - Respiratory Protection (N95 or higher-rated respirator) - Shoe Covers |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize the risk of exposure to BMS-310705. The following workflow outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling of BMS-310705.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Inspect the external packaging for any signs of damage or leakage.
-
Wear a lab coat, eye protection, and a single pair of nitrile gloves.
-
If the package is intact, transport it to the designated receiving area.
-
If the package is damaged, treat it as a spill and follow the emergency procedures outlined below.
-
When unpacking, wear a disposable gown, eye protection, and double nitrile gloves.[5]
-
Carefully remove the primary container and inspect it for any breaches.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol).
-
Place a clear label on the container indicating its contents and associated hazards.
2. Storage:
-
Store BMS-310705 in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage container should be clearly labeled as "Cytotoxic" and "Handle with Appropriate PPE."
-
Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.
3. Preparation (Weighing and Dissolving):
-
All manipulations of solid BMS-310705 must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of airborne particles.
-
Wear a disposable gown, double nitrile gloves, goggles, and an N95 or higher-rated respirator.[8]
-
Use a dedicated set of utensils (spatula, weighing paper) for handling the solid compound.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
All equipment used in the preparation should be decontaminated immediately after use.
4. Disposal Plan:
-
All materials that come into contact with BMS-310705, including gloves, gowns, weighing paper, and pipette tips, must be disposed of as cytotoxic waste.[7]
-
Place all contaminated solid waste in a designated, labeled, and sealed cytotoxic waste container.
-
Liquid waste should be collected in a clearly labeled, sealed container and disposed of according to institutional and local regulations for chemical waste.
-
Never dispose of BMS-310705 down the drain.
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and decisive action is critical.
Caption: Emergency response plan for BMS-310705 spills and exposures.
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering, don the appropriate PPE as listed in the table for spill cleanup.
-
Containment: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic agent BMS-310705, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
- 1. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
